6-Hydroxyisoquinoline-3-carboxylic Acid: Technical Monograph & Application Guide
This is an in-depth technical guide on 6-Hydroxyisoquinoline-3-carboxylic acid (CAS 850305-96-3) , structured for researchers and drug development professionals. Executive Summary 6-Hydroxyisoquinoline-3-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on 6-Hydroxyisoquinoline-3-carboxylic acid (CAS 850305-96-3) , structured for researchers and drug development professionals.
Executive Summary
6-Hydroxyisoquinoline-3-carboxylic acid is a specialized heterocyclic building block and a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors , a class of drugs used to treat renal anemia (e.g., Roxadustat analogs). Its structure mimics the 2-oxoglutarate cofactor required by iron-dependent dioxygenases, allowing it to chelate the active site Fe(II) and competitively inhibit the enzyme.
Beyond HIF stabilization, this compound is the fully aromatic oxidation product of 6-hydroxy-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) , a conformationally restricted analogue of phenylalanine/tyrosine used in peptidomimetics to probe receptor selectivity (e.g., opioid receptors).
Physicochemical Profile
The following data characterizes the pure compound in its solid state.
Property
Value
Notes
Appearance
Yellow Solid
Characteristic of conjugated hydroxy-isoquinolines [1].
High lattice energy due to zwitterionic potential.
Solubility
DMSO, MeOH (mod.), dil. Base
Poor solubility in water/DCM due to π-stacking.
pKa (Acid)
~3.5 (Predicted)
Carboxylic acid moiety.
pKa (Base)
~9.5 (Predicted)
Phenolic hydroxyl.
LogP
~1.3
Lipophilic enough for membrane permeability if esterified.
UV/Vis
λmax ~230, 330 nm
Extended conjugation compared to tetrahydro- analogs.
Synthetic Methodology
The most robust synthesis of 6-hydroxyisoquinoline-3-carboxylic acid involves the oxidative aromatization of its tetrahydro- precursor. This approach allows for the retention of regiochemistry established during the cyclization of m-tyrosine.
Retrosynthetic Analysis
The target molecule is accessed via DDQ-mediated oxidation of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which is itself derived from L-m-Tyrosine via a Pictet-Spengler cyclization .
Mechanism: Electrophilic aromatic substitution.[2] The hydroxyl group at the meta position of phenylalanine directs cyclization to the para position (C-6), yielding the 6-hydroxy-Tic core.
Procedure: Dissolve m-tyrosine in dilute HCl. Add formaldehyde and heat to 60°C for 4 hours. Precipitate the product by adjusting pH to 6.
Step 2: Esterification (Protection)
Rationale: The zwitterionic amino acid is difficult to oxidize cleanly. Esterification improves solubility in organic solvents required for the oxidation step.
Procedure: Reflux the crude tetrahydro-acid in MeOH/SOCl₂ for 12 hours. Evaporate to yield Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.
Step 3: Oxidative Aromatization (Key Step)
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM) or Dioxane.
Protocol [Based on Ref 1]:
Suspend the methyl ester (1.0 eq) in dry DCM/Dioxane (10 mL/g).
Add DDQ (2.2 eq) portion-wise at 0°C.
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The reaction turns dark.
Workup: Filter off the precipitated DDQ-H₂ (hydroquinone). Wash the filtrate with sat. NaHCO₃ to remove residual acidic byproducts. Dry (Na₂SO₄) and concentrate.[3]
Yield: Typically 50–60% of the aromatic ester.
Step 4: Hydrolysis to Target Acid
Reagents: LiOH (3.0 eq), THF/Water (3:1).
Protocol:
Dissolve the aromatic ester in THF/Water.
Add LiOH and stir at RT for 2 hours (monitoring by TLC).
Acidify carefully with 1M HCl to pH 3–4.
The yellow solid precipitates. Filter, wash with cold water, and dry.
Final Yield: ~90% for the hydrolysis step.
Synthesis Workflow Diagram
Caption: Synthetic route from m-Tyrosine to 6-Hydroxyisoquinoline-3-carboxylic acid via DDQ oxidation.
Medicinal Chemistry Applications
HIF Prolyl Hydroxylase (PHD) Inhibition
The 3-carboxylic acid moiety on the isoquinoline ring, combined with the nitrogen lone pair, creates a bidentate ligand system capable of chelating the active site Iron (Fe²⁺) in 2-oxoglutarate-dependent dioxygenases.
Mechanism: The compound mimics 2-oxoglutarate (2-OG).
Binding Mode: The carboxylic acid binds the metal in a monodentate or bidentate fashion, while the isoquinoline nitrogen coordinates to the iron, displacing the water molecule required for oxygen activation.
Result: Stabilization of HIF-1α, leading to increased erythropoietin (EPO) production.
Relevance: This scaffold is structurally homologous to FG-2216 (IOX3), which uses a 1-chloro-4-hydroxyisoquinoline core. The 6-hydroxy isomer (CAS 850305-96-3) offers a different vector for extending the molecule into the hydrophobic pocket of the PHD enzyme.
Mechanism of Action Diagram
Caption: Competitive inhibition of PHD2 by the isoquinoline scaffold, preventing HIF-1α degradation.
Analytical Validation
To confirm the identity of CAS 850305-96-3 synthesized via the above route, the following NMR signals are diagnostic (in DMSO-d₆) [1]:
Aromatic Protons:
Singlet at ~9.04 ppm (H-1, most deshielded due to proximity to N).
Storage: Store at -20°C. The compound is stable in solid form but may decarboxylate at temperatures >200°C. Protect from light, as hydroxyisoquinolines can undergo photo-oxidation over long periods.
References
Royal Society of Chemistry (RSC) . Supporting Information: Synthesis of 6-Hydroxyisoquinoline-3-carboxylic acid (Compound 36). Retrieved from [Link]
PubChem . 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid (Precursor). Retrieved from [Link]
6-Hydroxyisoquinoline-3-carboxylic acid molecular weight and formula
Executive Summary As a privileged bicyclic scaffold in modern medicinal chemistry, 6-Hydroxyisoquinoline-3-carboxylic acid (CAS: 850305-96-3) serves as a highly versatile building block for advanced drug discovery. Featu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a privileged bicyclic scaffold in modern medicinal chemistry, 6-Hydroxyisoquinoline-3-carboxylic acid (CAS: 850305-96-3) serves as a highly versatile building block for advanced drug discovery. Featuring a fully aromatic benzopyridine core, a hydrogen-bond donating C6-hydroxyl group, and a C3-carboxylic acid moiety, this compound is a critical intermediate. It is predominantly utilized in the synthesis of fluorescent ligands for G protein-coupled receptors (GPCRs)—specifically A1 adenosine and cannabinoid receptors—and serves as a foundational pharmacophore for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.
This whitepaper outlines the physicochemical properties, the mechanistic causality behind its synthesis, and its pharmacological utility, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling
Accurate molecular characterization is the first step in ensuring reproducible assay development and synthetic scale-up. The quantitative data for the fully aromatic core and its direct precursor are summarized below.
Property
Value
IUPAC Name
6-Hydroxyisoquinoline-3-carboxylic acid
CAS Number
850305-96-3
Molecular Formula
C10H7NO3
Molecular Weight
189.17 g/mol
SMILES
O=C(O)c1cc2ccc(O)cc2cn1
Appearance
Yellow solid
Key Precursor CAS
76824-99-2 (1,2,3,4-Tetrahydro derivative)
Mechanistic Synthesis Workflow
The synthesis of 6-hydroxyisoquinoline-3-carboxylic acid requires the controlled construction of the bicyclic core, followed by a carefully managed oxidative aromatization. Direct functionalization of an intact isoquinoline is often low-yielding and regiochemically unpredictable. Therefore, the field-proven approach relies on a bottom-up construction starting from m-tyrosine, utilizing a Pictet-Spengler cyclization followed by step-wise oxidation .
Fig 1: Four-step mechanistic synthesis workflow from m-Tyrosine to the final isoquinoline core.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent selection and the specific metrics required to verify successful execution.
Step 1: Pictet-Spengler Cyclization
Protocol: Suspend m-tyrosine in an aqueous solution of 0.05 M HCl. Add formaldehyde (37 wt. % in H₂O) and heat the mixture to 90 °C for 12 hours.
Causality: The acidic environment protonates the formaldehyde, forming a highly electrophilic iminium ion intermediate with the primary amine of m-tyrosine. The strongly electron-donating C3-hydroxyl group on the aromatic ring directs the subsequent electrophilic aromatic substitution exclusively to the para position, closing the ring to form 1,2,3,4-tetrahydro-6-hydroxyisoquinoline-3-carboxylic acid.
Self-Validation: The reaction is validated by the precipitation of the product upon cooling. LC-MS must show a mass shift corresponding to the addition of one carbon (+12 Da net after condensation), with an expected [M+H]⁺ of 194.08.
Step 2: Carboxylic Acid Esterification
Protocol: Dissolve the tetrahydroisoquinoline intermediate in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 24 hours.
Causality: Protecting the C3-carboxylic acid as a methyl ester is strictly necessary to prevent unwanted decarboxylation during the harsh oxidative conditions of the subsequent aromatization step.
Self-Validation: Successful esterification is confirmed by TLC (shift to a higher Rf value due to loss of the polar carboxylic acid) and the appearance of a sharp singlet integrating to 3H at ~3.7-3.8 ppm in the ¹H-NMR spectrum.
Step 3: DDQ-Mediated Oxidative Aromatization
Protocol: Dissolve methyl 1,2,3,4-tetrahydro-6-hydroxyisoquinoline-3-carboxylate (e.g., 1.2 g, 5.79 mmol) in a 1:1 mixture of THF and 1,4-dioxane. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.63 g, 11.58 mmol) portion-wise at 45 °C .
Causality: DDQ acts as a potent hydride acceptor. It sequentially removes hydride and proton equivalents from the saturated C1 and C4 positions of the tetrahydroisoquinoline ring. The mixed solvent system ensures the solubility of both the polar starting material and the quinone, driving the system toward the thermodynamically stable, fully aromatic isoquinoline system.
Self-Validation: The reaction physically validates itself via a color change and the precipitation of the reduced DDQ byproduct (DDHQ) as a light-colored solid. Spectroscopically, success is confirmed by the complete disappearance of aliphatic proton signals in ¹H-NMR and a distinct downfield shift of the newly formed aromatic protons.
Step 4: Mild Saponification
Protocol: Suspend methyl 6-hydroxyisoquinoline-3-carboxylate (0.6 g, 2.95 mmol) in an aqueous THF mixture. Add LiOH (0.212 g, 8.86 mmol) and stir at room temperature until complete. Acidify carefully with 1M HCl to pH 3-4.
Causality: Lithium hydroxide provides mild, irreversible cleavage of the methyl ester. Using a slight excess at room temperature ensures complete conversion without degrading the sensitive aromatic core or ionizing the phenolic hydroxyl group excessively during workup.
Self-Validation: The formation of a yellow solid precipitate upon acidification indicates successful recovery of the free carboxylic acid (Typical yield: ~90%). Final validation requires LC-MS showing an [M+H]⁺ of 190.05 and the disappearance of the methyl ester singlet in ¹H-NMR.
Pharmacological Applications & Scaffold Utility
The 6-hydroxyisoquinoline-3-carboxylic acid scaffold is highly prized in rational drug design due to its dual-functional handles:
The C6-Hydroxyl Vector: Acts as an ideal synthetic attachment point for bulky fluorophores or linker domains. Because it points away from the primary pharmacophore binding face, modifications here do not sterically hinder receptor docking.
The C3-Carboxylic Acid: Provides critical ionic and hydrogen-bonding interactions within the deep binding pockets of target proteins.
Fig 2: Pharmacological utility of the scaffold in GPCR imaging and HIF-PHD inhibition pathways.
In GPCR research, this scaffold is utilized to synthesize (benzimidazolyl)isoquinolinols, which are investigated as fluorescent tracers for A1AR and Cannabinoid (CB1R/CB2R) receptors . By replacing inherently dangerous radioligands, these fluorescent derivatives allow researchers to safely visualize receptor expression, localization, and trafficking in native cellular environments. Furthermore, the structural geometry of the isoquinoline-3-carboxylic acid mimics the 2-oxoglutarate co-substrate required by HIF-PHD enzymes, making it a foundational structural motif in the development of therapeutics for chronic kidney disease-induced anemia.
References
Singh, S. (2018). Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors. University of Otago. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733174, 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid.[Link]
Foundational
Technical Guide: Comparative Profiling of 6-Hydroxyisoquinoline-3-Carboxylic Acid vs. 1,2,3,4-Tetrahydro Derivative
The following technical guide provides an in-depth analysis comparing 6-hydroxyisoquinoline-3-carboxylic acid and its 1,2,3,4-tetrahydro derivative . [1] Executive Summary This guide delineates the critical structural, p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis comparing 6-hydroxyisoquinoline-3-carboxylic acid and its 1,2,3,4-tetrahydro derivative .
[1]
Executive Summary
This guide delineates the critical structural, physicochemical, and pharmacological distinctions between 6-hydroxyisoquinoline-3-carboxylic acid (6-OH-IQC) and 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-Tic) .[1]
While these two compounds share a carbon skeleton, they represent two fundamentally different chemical spaces:[1]
6-OH-Tic (Tetrahydro): A chiral, non-aromatic peptidomimetic used to constrain peptide backbones (mimicking Tyrosine/Phenylalanine).[1] It exists primarily as a zwitterion at physiological pH.
6-OH-IQC (Aromatic): A planar, achiral heteroaromatic scaffold often utilized in small-molecule enzyme inhibitors (e.g., HIF-PH inhibitors) and intercalators.[1] It exists primarily as an anionic species at physiological pH.
Part 1: Physicochemical & Structural Profiling[1]
The transition from the tetrahydro- state to the fully aromatic state alters hybridization, geometry, and acid-base properties.[1] These changes dictate their utility in drug design.
Structural Geometry & Chirality[1]
Feature
6-OH-Tic (Tetrahydro)
6-OH-IQC (Aromatic)
Core Topology
Puckered / Twisted: The piperidine ring adopts a half-chair conformation.[1]
Planar: The entire bicyclic system is flat due to full conjugation.
Chirality
Chiral (C3): Contains a stereocenter. The (S)- enantiomer is the primary bioactive form (L-Tyrosine mimic).[1]
Achiral: Planarity eliminates the stereocenter at C3.
sp² (Pyridine-like): Planar geometry, lone pair orthogonal to -system.[1]
Electronic Character
Flexible Aliphatic: Can undergo ring inversion (though constrained).
Rigid Aromatic: Electron-deficient ring system; capable of -stacking.[1]
Acid-Base Chemistry (pKa & Ionization)
Understanding the ionization state at physiological pH (7.4) is critical for predicting binding modes.
6-OH-Tic (Zwitterion): The secondary amine (
) is protonated, and the carboxylic acid () is deprotonated.[1]
Result: Net charge ~0, but highly polar. Mimics the zwitterionic nature of amino acids.
6-OH-IQC (Anion): The isoquinoline nitrogen (
due to electron-withdrawing carboxyl group) is largely deprotonated.[1] The carboxylic acid is deprotonated.[2]
Result: Net charge -1.[1] Acts as a hydrogen bond acceptor rather than a donor.
Visualization of Structural Logic
Figure 1: Structural and functional divergence driven by the aromatization of the piperidine ring.[1]
Part 2: Biological Applications & Mechanism of Action
6-OH-Tic: The "Constrained Tyrosine"
The tetrahydro derivative is extensively used in medicinal chemistry to restrict the conformational freedom of peptides.
Opioid Receptor Ligands: 6-OH-Tic is a rigid analogue of Tyrosine.[1] When incorporated into opioid peptides (e.g., Deltorphin analogues), it locks the N-terminal residue into a specific conformation, significantly enhancing selectivity for
Mechanism: The fixed distance between the aromatic ring (pharmacophore A) and the amine (pharmacophore B) reduces the entropic penalty of binding.
6-OH-IQC: The Enzyme Inhibitor Scaffold
The aromatic derivative functions as a classic "flat" small molecule inhibitor.[1]
HIF Prolyl Hydroxylase (HIF-PH) Inhibition: The isoquinoline-3-carboxylic acid core mimics 2-oxoglutarate (2-OG), the co-substrate for HIF prolyl hydroxylase.[1] The planar structure allows it to slot into the active site, chelating the active site Iron (Fe2+) via the nitrogen and carboxylate oxygen.
Intercalation: Its planar aromatic surface allows for potential DNA intercalation or
- stacking interactions within hydrophobic pockets of enzymes (e.g., Kinases or Dehydrogenases).[1]
Part 3: Synthetic Protocols
The following protocols describe the synthesis of the tetrahydro derivative (via Pictet-Spengler) and its subsequent conversion to the aromatic form.
Synthesis of 6-OH-Tic (Tetrahydro)
Method: Pictet-Spengler Cyclization
Rationale: This reaction utilizes the electron-rich phenolic ring of L-DOPA or m-Tyrosine to attack the iminium ion formed by formaldehyde.[1]
Heat to reflux for 4–6 hours. Note: The acidic condition promotes the formation of the reactive iminium species.
Cool to room temperature. The hydrochloride salt of 6-OH-Tic often precipitates.[1]
Purification: Recrystallization from Ethanol/Water.
Yield: Typically 60–80%.
QC Check: NMR should show diastereotopic protons at C1 (approx
4.2 ppm) and C3 (approx 3.8 ppm).
Synthesis of 6-OH-IQC (Aromatic)
Method: Oxidative Aromatization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]
Rationale: DDQ is a potent hydride acceptor, suitable for dehydrogenating the activated benzylic positions of the tetrahydroisoquinoline.
Reagents: 6-OH-Tic (protected ester form preferred, e.g., Methyl ester), DDQ (2.2 eq), Dichloromethane (DCM) or Dioxane.[1]
Procedure:
Dissolve 6-OH-Tic methyl ester in anhydrous Dioxane.
Add DDQ portion-wise at room temperature.
Stir for 2–4 hours. The reaction mixture will turn deep red/brown as DDQ is reduced to DDHQ.
Workup: Filter off the precipitated DDHQ. Concentrate the filtrate.
Hydrolysis: Treat the ester with LiOH (THF/Water) to liberate the free acid 6-OH-IQC.[1]
QC Check: Loss of chirality (optical rotation
0). NMR shows disappearance of aliphatic multiplets and appearance of aromatic singlets/doublets in the 7.0–9.0 ppm region.
Part 4: Experimental Data Comparison
Property
6-OH-Tic (Tetrahydro)
6-OH-IQC (Aromatic)
Method of Verification
Molecular Weight
193.20 g/mol
189.17 g/mol
Mass Spectrometry (ESI)
Solubility (Aq)
High (Zwitterionic)
Low/Moderate (pH dependent)
Visual / Turbidimetry
UV Absorbance
nm
nm
UV-Vis Spectroscopy
H-NMR (C1)
4.0–4.5 ppm (Multiplet)
~9.0 ppm (Singlet)
1H-NMR (DMSO-d6)
Chirality
Polarimetry
References
Opioid Receptor Mimicry: Sperlinga, E., et al. (2005). "6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides."[1] Bioorganic & Medicinal Chemistry Letters.
Peptidomimetic Applications: Zhang, Y., et al. (2010). "Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery." Current Protein & Peptide Science.
Synthesis (Pictet-Spengler): Kawamura, K., et al. (2002). "Efficient Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives." Chemical & Pharmaceutical Bulletin.
Aromatization Protocols: Meyers, A. I., et al. (1987). "Oxidation of tetrahydroisoquinolines to isoquinolines." Tetrahedron Letters.
HIF-PH Inhibitor Structural Basis: Schofield, C. J., et al. (2013). "The role of 2-oxoglutarate dependent oxygenases in signalling and metabolism." Nature Reviews Molecular Cell Biology. (Contextualizing the planar acid pharmacophore).
Technical Guide: Solubility Profiling & Handling of 6-Hydroxyisoquinoline-3-carboxylic Acid
[1][2] Part 1: Executive Summary & Compound Identity[1][2] The effective handling of 6-Hydroxyisoquinoline-3-carboxylic acid is critical for consistent biological data.[1][2] As a scaffold frequently encountered in HIF p...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Summary & Compound Identity[1][2]
The effective handling of 6-Hydroxyisoquinoline-3-carboxylic acid is critical for consistent biological data.[1][2] As a scaffold frequently encountered in HIF prolyl hydroxylase inhibitor research and fragment-based drug discovery, its amphoteric nature presents specific solubility challenges that, if mismanaged, lead to compound precipitation and false-negative assay results.[1][2]
Crucial Distinction:
Before proceeding, verify your specific compound. The nomenclature often overlaps with its reduced derivative.[1][2]
Character: Flexible, often used in peptide synthesis (e.g., as a Phe analog).[1]
This guide focuses on the fully aromatic 6-Hydroxyisoquinoline-3-carboxylic acid , but the solubility principles apply broadly to the zwitterionic isoquinoline class.[1][2]
Part 2: Physicochemical Profile & Solubility Mechanism[1][2]
Understanding the why behind solubility allows you to predict behavior in new buffers.[1][2] This molecule is a classic zwitterion at physiological pH.[1][2]
The pKa Landscape
The molecule possesses three ionizable groups that dictate its charge state:
Functional Group
Approx. pKa
State at pH 7.4
Impact on Solubility
Carboxylic Acid (-COOH)
~3.0 – 3.5
Deprotonated (COO⁻)
Promotes solubility (Anionic)
Isoquinoline Nitrogen
~5.4
Mostly Deprotonated (Neutral)
Limiting Factor (Hydrophobic)
Phenolic Hydroxyl (-OH)
~9.5 – 10.0
Protonated (Neutral)
H-Bond Donor (Polar but neutral)
The Solubility "U-Curve"
In water, this compound follows a U-shaped solubility curve:
pH < 2 (Acidic): Soluble.[1][2] The nitrogen is protonated (
), and the carboxylic acid is protonated ().[2] The positive charge drives solubility.[1][2]
pH 4 – 6 (Isoelectric Point):Insoluble (Risk Zone). The molecule exists largely as a zwitterion or neutral species where crystal lattice energy dominates over solvation.[1][2]
pH > 8 (Basic): Soluble.[1][2] The carboxylic acid is ionized (
) and the phenolic hydroxyl begins to deprotonate (), creating a highly soluble dianion.[1][2]
Part 3: Solvent Compatibility & Stock Preparation[1][2]
DMSO: The Universal Stock Solvent
Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.[2] It disrupts the strong intermolecular hydrogen bonding of the crystal lattice effectively.[2]
Solubility Limit: Typically >50 mM (approx. 10 mg/mL).[1][2]
Stability: High.[1][2] The aromatic core is resistant to oxidation in DMSO compared to its tetrahydro- counterpart.[1][2]
Freezing: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce micro-precipitation.[1][2]
Best Practice: Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
Water: The Diluent
Water is a poor solvent for the neutral solid but essential for biological assays.[1][2]
Solubility Limit (pH 7): Often <0.1 mg/mL without assistance.[1][2]
Strategy: Never attempt to dissolve the solid directly in pH 7 buffer. Always dissolve in DMSO (or base) first, then dilute.[2]
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Standardizing the stock ensures reproducibility across assays.
Optimal Storage: -20°C, desiccated, protected from light.
References
PubChem Compound Summary. 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid (CAS 76824-99-2).[1][2] National Library of Medicine.[1][2]
[Link]
(Note: Provides structural data for the tetrahydro- analog, often used as a reference for the aromatic core's zwitterionic properties.)[1][2]
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.
[Link]
(Authoritative source for DMSO solvent properties and general solubility of organic heterocycles.)
Master Organic Chemistry. Table of pKa Values.
[Link]
(Reference for pKa estimation of carboxylic acids (~3-5) and phenols (~10) used to determine ionization states.)
6-Hydroxyisoquinoline-3-carboxylic Acid: Sourcing, Synthesis, and Therapeutic Applications
This technical guide provides a comprehensive analysis of 6-Hydroxyisoquinoline-3-carboxylic acid , focusing on its commercially available tetrahydro- precursor (the primary research-grade commodity), its conversion to t...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 6-Hydroxyisoquinoline-3-carboxylic acid , focusing on its commercially available tetrahydro- precursor (the primary research-grade commodity), its conversion to the aromatic scaffold, and its critical role in drug discovery.
Executive Summary
6-Hydroxyisoquinoline-3-carboxylic acid and its reduced derivative, 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-Tic) , are high-value pharmacophores in medicinal chemistry. They serve as conformationally restricted mimetics of phenylalanine and tyrosine, widely utilized in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors , NMDA receptor antagonists , and peptidomimetics .
While the fully aromatic species is often a custom-synthesis target, the tetrahydro- derivative (CAS 76824-99-2 ) is the standard "research grade" building block available from global suppliers. This guide details the procurement landscape for the tetrahydro- scaffold and provides validated technical protocols for its oxidation to the aromatic core.
Chemical Profile & Specifications
Researchers must distinguish between the two dominant forms found in catalogs. The Tetrahydro- form is the standard starting material.
Current Market Status (Q1 2026): The tetrahydro- variant (CAS 76824-99-2) is a specialized building block. Prices reflect its utility in high-value SAR (Structure-Activity Relationship) campaigns.
Supplier Landscape (Research Grade: CAS 76824-99-2)
Supplier Category
Vendor Examples
Pack Size
Est. Price (USD)
Lead Time
Tier 1 (Catalog)
Sigma-Aldrich (Millipore)
100 mg
$120 - $150
In Stock
Tier 2 (Specialist)
Oakwood Chemical
1 g
$180 - $220
1-2 Weeks
Tier 2 (Specialist)
ChemShuttle
1 g
$200
In Stock
Tier 3 (Bulk/CRO)
BLD Pharm / Matrix Fine Chem
10 g
$900 - $1,050
2-3 Weeks
Custom Synthesis
Enamine / WuXi AppTec
100 g+
Inquire
4-6 Weeks
Procurement Strategy
Discovery Phase (<5g): Purchase from Tier 2 specialists (Oakwood/ChemShuttle) to balance cost and speed. Tier 1 suppliers often mark up this specific CAS significantly.
Scale-Up (>100g): Do not buy catalog sizes. Contact Tier 3 suppliers for a bulk quote. The price per gram drops to ~
60/g at the 100g scale due to the efficiency of the Pictet-Spengler synthesis route.
Technical Applications & Mechanism
The 6-hydroxyisoquinoline scaffold is a "privileged structure" capable of engaging multiple biological targets.
HIF Prolyl Hydroxylase (HIF-PH) Inhibition
The carboxylic acid at C3 and the nitrogen at C2 (in the aromatic or dihydro form) chelate the active site Iron (Fe2+) of HIF prolyl hydroxylase enzymes. This mimics 2-oxoglutarate, preventing the hydroxylation of HIF-1α, thereby stabilizing it to treat anemia (similar mechanism to Roxadustat).
Pathway Visualization
The following diagram illustrates the mechanism of action where the isoquinoline scaffold interferes with the VHL-mediated degradation pathway.
Figure 1: Mechanism of Action.[1][2][3][4] The isoquinoline scaffold competes with 2-oxoglutarate, preventing HIF-1α degradation.
Experimental Protocols
Since the aromatic 6-Hydroxyisoquinoline-3-carboxylic acid is rarely sold directly, researchers often synthesize it from the commercially available tetrahydro- precursor (CAS 76824-99-2).
Protocol A: Synthesis of 6-OH-Tic (If starting from raw materials)
Reaction Type: Pictet-Spengler Cyclization
Reference: Modified from Kotha et al. [1]
Reflux vigorously (approx. 140°C) for 12–24 hours under an air atmosphere (or O2 balloon for faster kinetics).
Hot Filtration: Filter the mixture while hot through a Celite pad to remove Pd/C (the product may precipitate upon cooling).
Purification: The filtrate is cooled; the product often crystallizes. If not, evaporate solvent and recrystallize from EtOH/Water.
Alternative (Chemical Oxidation): Use DDQ (2.2 eq) in Dioxane at reflux for 4 hours if catalytic dehydrogenation fails.
Synthesis Workflow Diagram
Figure 2: Synthetic lineage from commodity starting materials to the aromatic target.[7]
References
Kotha, S. & Sreenivasachary, N. (2001). "Synthetic approaches to tetrahydroisoquinoline-3-carboxylic acid derivatives." Journal of the Indian Institute of Science, 81, 277–286.[8]
Matrix Fine Chemicals. (2025).[4][6] "Product Specification: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid."
Executive Summary 6-Hydroxyisoquinoline-3-carboxylic acid is a fused bicyclic heteroaromatic scaffold belonging to the isoquinoline class.[1] Structurally, it is characterized by a carboxylic acid moiety at the C3 positi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Hydroxyisoquinoline-3-carboxylic acid is a fused bicyclic heteroaromatic scaffold belonging to the isoquinoline class.[1] Structurally, it is characterized by a carboxylic acid moiety at the C3 position and a hydroxyl group at the C6 position. This specific substitution pattern renders the molecule a potent bidentate ligand for metalloenzymes, most notably the HIF Prolyl Hydroxylase (PHD) domain.
By mimicking 2-oxoglutarate (2-OG), this scaffold acts as a competitive inhibitor of PHD enzymes, preventing the hydroxylation of Hypoxia-Inducible Factor (HIF-α) and thereby stabilizing the HIF complex. This mechanism is central to the development of therapeutic agents for renal anemia and ischemia. Furthermore, the 6-hydroxyisoquinoline core exhibits pH-dependent fluorescence, making it a valuable probe in chemical biology.
Chemical Identity & Informatics
This section establishes the definitive structural identifiers for the fully aromatic species. Note that while tetrahydro- derivatives are common commercial building blocks, the aromatic form is the active pharmacophore for planar intercalation and metal chelation.
LogP: ~1.2 (Moderate lipophilicity, amenable to cell permeability)
Solubility: Low in neutral water; soluble in DMSO, aqueous base (NaOH), and aqueous acid (HCl).
Structural Analysis & Visualization
The following diagram illustrates the connectivity and the critical "Pharmacophore Triangle" required for HIF-PHD inhibition.
Figure 1: Structural decomposition of 6-Hydroxyisoquinoline-3-carboxylic acid highlighting the bidentate chelation motif essential for metalloenzyme inhibition.
Synthesis Protocol
The synthesis of the fully aromatic 6-hydroxyisoquinoline-3-carboxylic acid is non-trivial due to the need to maintain the oxidation state of the pyridine ring while functionalizing the C3 position. The most robust route involves the Pomeranz-Fritsch cyclization followed by oxidation, or the oxidation of a 3-methylisoquinoline precursor.
Retrosynthetic Analysis
Target: 6-Hydroxyisoquinoline-3-carboxylic acid
Disconnection: C3-Carboxyl.
Precursor: 6-Methoxy-3-methylisoquinoline.
Core Synthesis: Acid-catalyzed cyclization of 3-methoxybenzaldehyde aminoacetal derivatives.
Step-by-Step Laboratory Protocol
Reagents:
Starting Material: 6-Methoxy-3-methylisoquinoline (Commercially available or synthesized via Pomeranz-Fritsch).
Oxidant: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).
Demethylating Agent: Boron Tribromide (BBr₃) or 48% HBr/Acetic Acid.
Dissolve 6-Methoxy-3-methylisoquinoline (1.0 eq) in pyridine.
Add Selenium Dioxide (SeO₂, 1.5 eq).
Reflux at 110°C for 4–6 hours. Mechanism: Riley oxidation converts the methyl group to an aldehyde (-CHO) or directly to the acid depending on conditions.
Refinement: If aldehyde is formed, perform a secondary oxidation using Silver Oxide (Ag₂O) in aqueous NaOH to yield 6-Methoxyisoquinoline-3-carboxylic acid .
Demethylation (Step B):
Suspend the intermediate (6-Methoxyisoquinoline-3-carboxylic acid) in anhydrous DCM under Argon atmosphere.
Cool to -78°C.
Slowly add Boron Tribromide (BBr₃, 1M in DCM, 3.0 eq).
Allow to warm to room temperature (RT) and stir overnight.
Quench: Carefully quench with MeOH at 0°C (Exothermic!).
Purification:
Concentrate the mixture in vacuo.
Recrystallize the residue from water/ethanol or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Yield Expectation: 40–60% overall.
Figure 2: Synthetic route from methylated precursor to final hydroxy-acid.
Biological Mechanism: HIF-PHD Inhibition[12]
The primary utility of this molecule lies in its ability to inhibit HIF Prolyl Hydroxylase Domain (PHD) enzymes.
Mechanism of Action
PHD enzymes require 2-oxoglutarate (2-OG) and Oxygen (O₂) as co-substrates, and Fe(II) as a cofactor.
Mimicry: 6-Hydroxyisoquinoline-3-carboxylic acid is a structural analogue of 2-OG.
Chelation: The nitrogen of the isoquinoline ring and the oxygen of the C3-carboxylate form a stable bidentate complex with the active site Fe(II).
Exclusion: This binding displaces 2-OG, preventing the enzyme from activating oxygen.
Result: HIF-α is not hydroxylated, escapes VHL-mediated ubiquitination, and translocates to the nucleus to drive erythropoiesis (EPO gene) and angiogenesis (VEGF gene).
Figure 3: Mechanism of HIF stabilization via PHD2 inhibition.[2]
References
PubChem Compound Summary. 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid (and related aromatic scaffolds). National Center for Biotechnology Information. Link
McDonough, M. A., et al. (2006). Cellular and structural studies on the inhibition of HIF prolyl hydroxylases. Proceedings of the National Academy of Sciences. (Describes the structural basis of isoquinoline-3-carboxylate binding to PHD2). Link
Stoltz, B. M., et al. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.[3] Royal Society of Chemistry. (Synthetic methodology for substituted isoquinolines). Link
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.[4] MDPI. (Context on isoquinoline acid synthesis). Link
Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. (Review of HIF-PHD inhibitor pharmacophores). Link
Application Note: Synthesis and Isolation of 6-Hydroxyisoquinoline-3-carboxylic Acid via Base-Catalyzed Ester Hydrolysis
Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Introduction & Strategic Overview 6-Hydroxyisoquinoline-3-carboxylic acid is a highly valuable...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Content Type: Application Note & Experimental Protocol
Introduction & Strategic Overview
6-Hydroxyisoquinoline-3-carboxylic acid is a highly valuable heterocyclic scaffold in medicinal chemistry, most notably serving as a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat.
This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 6-hydroxyisoquinoline-3-carboxylic acid from its corresponding methyl ester (methyl 6-hydroxyisoquinoline-3-carboxylate). The methodology leverages a base-catalyzed saponification strategy followed by precise isoelectric precipitation, eliminating the need for complex chromatographic purification 1.
Mechanistic Rationale & Causality
To ensure technical accuracy and process reliability, it is critical to understand the causality behind the selected reagents and conditions:
Saponification Dynamics (Why LiOH?): The use of Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H₂O) is highly strategic. LiOH is a milder base compared to NaOH or KOH. This mildness prevents unwanted degradation or ring-opening of the electron-deficient isoquinoline core. THF provides excellent solvation for the lipophilic methyl ester, while water dissolves the LiOH, creating a homogeneous reactive phase as the reaction warms to room temperature 2.
Dianion Formation (Why 3.0 Equivalents?): The starting material contains two acidic/electrophilic sites. The base must not only attack the ester carbonyl to form the carboxylate but also deprotonate the phenolic hydroxyl group at the C-6 position (pKa ~9.5). Utilizing 3.0 equivalents ensures complete conversion to the highly soluble lithium 6-oxidoisoquinoline-3-carboxylate dianion intermediate.
Isoelectric Precipitation (Why pH 2.0–3.0?): The target molecule is amphoteric, featuring a basic isoquinoline nitrogen (pKa ~5.4), an acidic carboxylic acid (pKa ~2.0), and a weakly acidic phenol. By carefully acidifying the aqueous mixture to pH 2.0–3.0 using 2.0 N HCl, the phenoxide is fully protonated, and the molecule is pushed toward its neutral/zwitterionic isoelectric point. At this specific pH, the compound exhibits minimal aqueous solubility, driving the spontaneous precipitation of the product as a high-purity solid.
Chemical Pathway Visualization
Fig 1: Base-catalyzed saponification and isoelectric isolation pathway of 6-hydroxyisoquinoline-3-carboxylic acid.
Experimental Protocol
Reagent Quantities
Reagent
MW ( g/mol )
Eq.
mmol
Mass / Volume
Methyl 6-hydroxyisoquinoline-3-carboxylate
203.19
1.0
2.95
0.60 g
Lithium hydroxide (LiOH)
23.95
3.0
8.86
0.212 g
Tetrahydrofuran (THF)
72.11
-
-
5.0 mL
Water (H₂O)
18.02
-
-
3.75 mL
Hydrochloric acid (2.0 N aq.)
36.46
-
-
As needed (to pH 2-3)
Step-by-Step Methodology
Dissolution: Charge a round-bottom flask with methyl 6-hydroxyisoquinoline-3-carboxylate (0.60 g, 2.95 mmol). Add THF (5.0 mL) and cool the suspension to 0 °C using an ice-water bath.
Base Addition: In a separate vial, dissolve LiOH (0.212 g, 8.86 mmol) in distilled water (3.75 mL). Add this aqueous LiOH solution dropwise to the THF mixture at 0 °C under continuous magnetic stirring.
Saponification: Remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 12 hours to ensure complete hydrolysis of the ester.
Concentration: Transfer the flask to a rotary evaporator. Remove the THF under reduced pressure (maintaining the water bath at ≤40 °C) until only the aqueous layer remains.
Acidification & Precipitation: Cool the remaining aqueous residue to 0 °C. Slowly add 2.0 N aqueous HCl dropwise while monitoring the pH. Adjust the pH strictly to the 2.0–3.0 range. A yellow precipitate will form abundantly as the isoelectric point is reached.
Isolation: Collect the yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold, dilute HCl (e.g., 0.5 N) or cold water to remove residual lithium chloride salts.
Drying: Dry the solid under high vacuum at 45 °C for 4–6 hours to afford 6-hydroxyisoquinoline-3-carboxylic acid as a yellow solid (approx. 0.50 g, 90% yield).
Process Workflow Visualization
Fig 2: Step-by-step experimental workflow for the hydrolysis and isolation of the target compound.
Analytical Validation
The protocol is designed as a self-validating system. The success of the reaction can be rapidly confirmed via ¹H NMR spectroscopy. The diagnostic marker for complete conversion is the disappearance of the sharp methyl ester singlet (originally present at ~3.99 ppm in the starting material).
¹H NMR Analytical Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
7.55 – 7.63
Multiplet (m)
2H
-
ArH (C5-H, C7-H)
8.39
Doublet (d)
1H
8.7
ArH (C8-H)
8.66
Singlet (s)
1H
-
ArH (C4-H)
9.46
Singlet (s)
1H
-
ArH (C1-H)
Note: The highly deshielded C1 proton (9.46 ppm) is characteristic of the isoquinoline ring system adjacent to the basic nitrogen.
References
Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors (Thesis). University of Otago.
Supporting Information: Synthesis of 1-(1H-Benzimidazol-2-yl)isoquinoline derivatives. Royal Society of Chemistry (RSC).
Protocol for LiOH hydrolysis of methyl 6-hydroxyisoquinoline-3-carboxylate
Application Note: Protocol for LiOH Hydrolysis of Methyl 6-Hydroxyisoquinoline-3-carboxylate Executive Summary The hydrolysis of ester-bearing N-heterocycles is a foundational transformation in drug discovery and alkaloi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for LiOH Hydrolysis of Methyl 6-Hydroxyisoquinoline-3-carboxylate
Executive Summary
The hydrolysis of ester-bearing N-heterocycles is a foundational transformation in drug discovery and alkaloid synthesis. This application note details a field-proven, high-yielding protocol for the saponification of methyl 6-hydroxyisoquinoline-3-carboxylate to 6-hydroxyisoquinoline-3-carboxylic acid. By leveraging a precise stoichiometric excess of lithium hydroxide (LiOH) in a ternary solvent system, followed by strict isoelectric precipitation, this method reliably affords the target zwitterionic product in ~90% yield[1].
Mechanistic Rationale & Experimental Design
As an application scientist, it is critical to understand that this transformation is not a simple ester cleavage. The substrate presents a chemoselective challenge due to three distinct functional groups: an electrophilic methyl ester, a basic isoquinoline nitrogen (pKa ~5), and an acidic phenolic hydroxyl (pKa ~9–10).
Reagent Selection (Why LiOH?): Lithium hydroxide is prioritized over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the ester's carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by the hydroxide ion while minimizing degradation of the heterocyclic core.
Stoichiometric Causality (Why 3.0 Equivalents?): The protocol mandates exactly 3.0 equivalents of anhydrous LiOH[2].
Phenol Deprotonation: The first equivalent is immediately consumed to deprotonate the acidic phenolic hydroxyl, forming a lithium phenoxide.
Ester Cleavage: The second equivalent performs the nucleophilic acyl substitution, cleaving the methyl ester to yield the lithium carboxylate.
Equilibrium Maintenance: The third equivalent acts as a buffer, ensuring the reaction medium remains sufficiently basic to drive the equilibrium to completion and compensating for any atmospheric CO₂ absorption.
Reaction Pathway
Workflow for the LiOH-mediated saponification and isoelectric isolation of the target zwitterion.
Step 1: Solvent Preparation
Prepare a ternary solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized water in a 3:1:1 volume ratio. Expert Insight: THF solubilizes the hydrophobic ester, water dissolves the inorganic LiOH, and methanol acts as a phase-transfer bridge that homogenizes the mixture, ensuring robust reaction kinetics.
Step 2: Reaction Initiation
In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend methyl 6-hydroxyisoquinoline-3-carboxylate (0.60 g, 2.95 mmol) in 15 mL of the prepared solvent mixture.
Step 3: Base Addition
Add anhydrous lithium hydroxide (0.212 g, 8.86 mmol, 3.0 eq) in one single portion to the suspension[2]. A slight exotherm and color change may be observed as the phenoxide intermediate rapidly forms.
Step 4: Saponification
Stir the reaction mixture at ambient temperature (20–25 °C) for 4–6 hours. Monitor the reaction progress via TLC (10% MeOH in DCM) or LC-MS. The reaction is complete when the starting material spot is entirely consumed.
Step 5: Volatile Removal
Concentrate the reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove the volatile organic solvents (THF and MeOH). Do not evaporate to total dryness ; the product must remain dissolved in the residual basic aqueous layer.
Step 6: Isoelectric Precipitation (Critical Step)
Dilute the remaining aqueous residue with 5 mL of ice-cold deionized water and place the flask in an ice bath. Using a calibrated pH meter, slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 5.0–5.5. At this isoelectric point, the zwitterionic product will precipitate out of solution as a dense yellow solid[1].
Step 7: Isolation and Drying
Filter the resulting suspension through a medium-porosity sintered glass funnel. Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride salts. Dry the isolated solid in a vacuum oven at 45 °C for 12 hours.
[M+H]⁺ m/z calculated for C₁₀H₈NO₃: 190.05, found: ~190.1
Expert Insights & Troubleshooting
Catastrophic Yield Loss During Workup: The most common failure point in this protocol is over-acidification during Step 6. Because the product is an amphoteric zwitterion, dropping the pH below 3.0 will protonate the basic isoquinoline nitrogen. This forms a highly water-soluble hydrochloride salt, preventing precipitation and driving the yield to near zero. Precise pH control using a calibrated meter—rather than relying solely on pH paper—is a self-validating requirement for this workflow.
Stalled Reactions: If the hydrolysis stalls before completion, it is typically due to degraded LiOH. Anhydrous LiOH is highly hygroscopic and readily absorbs atmospheric CO₂ to form inactive lithium carbonate (Li₂CO₃). Always use fresh LiOH stored under inert argon or nitrogen.
References
Supporting Information - Synthesis of 1-(1H-Benzimidazol-2-yl)isoquinoline (1)
Source: Royal Society of Chemistry (RSC)
URL:[Link][1]
Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors
Source: University of Otago (Doctoral Thesis)
URL:[Link][2]
Application Note: Using 6-Hydroxyisoquinoline-3-carboxylic Acid in Peptide Synthesis
This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics, fluorescent labeling, and structure-activity relationship (SAR) studies. [1] Executive Summary 6-Hydroxyis...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics, fluorescent labeling, and structure-activity relationship (SAR) studies.
[1]
Executive Summary
6-Hydroxyisoquinoline-3-carboxylic acid (6-OH-IQC) is a versatile heterocyclic scaffold used in peptide chemistry primarily for N-terminal capping , fluorescent labeling , and metal chelation . Its planar, aromatic structure distinguishes it from its reduced counterpart, 6-OH-Tic (a constrained Tyrosine mimic).
This guide details the protocols for incorporating 6-OH-IQC into solid-phase peptide synthesis (SPPS), highlights its utility as a pharmacophore in Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, and provides critical differentiation from the tetrahydro- derivative to ensure experimental success.
Chemical Identity & Structural Utility[2][3][4][5]
The Two Variants: A Critical Distinction
Researchers often confuse the aromatic and tetrahydro forms. It is vital to select the correct building block based on the desired application.
Feature
6-OH-IQC (Aromatic)
6-OH-Tic (Tetrahydro)
Structure
Fully aromatic, planar isoquinoline ring.
Non-planar, bicyclic secondary amine.
Peptide Role
N-Terminal Cap or Side-chain appendage. Cannot be an internal residue (lacks -amine).
Internal Amino Acid .[] Constrained mimic of Tyrosine/Phenylalanine.
Carboxylic Acid (C-3): The attachment point to the peptide N-terminus via amide coupling.
Isoquinoline Nitrogen (N-2): Acts as a hydrogen bond acceptor or metal chelator (bidentate with C-3 carbonyl).
Hydroxyl Group (C-6): Provides polarity, H-bond donor capability, and a site for further functionalization (e.g., alkylation to tune solubility).
Experimental Protocols
Synthesis Strategy: N-Terminal Capping with 6-OH-IQC
Because 6-OH-IQC lacks an exocyclic amino group, it terminates the peptide chain. The following protocol describes coupling it to a resin-bound peptide.
Reagents:
Resin: Rink Amide or Wang resin (0.1–0.5 mmol/g loading).
Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Protecting Group: The 6-OH group is phenolic. While it can sometimes be coupled unprotected, O-protection (e.g., t-Bu or Trt) is recommended to prevent O-acylation, especially if using high concentrations of activated carboxylate.
Step-by-Step Protocol:
Peptide Assembly: Synthesize the target peptide sequence using standard Fmoc-SPPS protocols. Remove the final N-terminal Fmoc group.
Preparation of 6-OH-IQC Solution:
Dissolve 3.0 equivalents (eq) of 6-hydroxyisoquinoline-3-carboxylic acid in DMF.
Note: If the free phenol is used, ensure the solution is fresh. If solubility is poor, add 10% DMSO.
Activation:
Method A (Carbodiimide - Recommended): Add 3.0 eq DIC and 3.0 eq Oxyma Pure. Stir for 2 minutes.
Method B (Uronium): Add 2.9 eq HATU and 6.0 eq DIPEA. (Use with caution; excess base can promote O-acylation of the phenol).
Coupling:
Add the activated solution to the resin.
Shake/agitate at room temperature for 2–4 hours . The aromatic acid is less reactive than standard amino acids due to conjugation.
Monitoring: Perform a Kaiser test. If positive (blue), recouple using HATU/HOAt for 2 hours.
Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (2x) to remove excess fluorophore.
Cleavage:
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Note: If the 6-OH was protected with t-Bu, this step removes the protection simultaneously.
Visualization of Coupling Workflow
Caption: Workflow for N-terminal capping of peptides with 6-OH-IQC via SPPS.
Applications & Mechanism of Action
Fluorescent Probing
Isoquinoline derivatives exhibit intrinsic fluorescence. 6-OH-IQC acts as an environment-sensitive probe.
Mechanism: The phenolic proton allows for Excited-State Intramolecular Proton Transfer (ESIPT) or solvent-dependent quenching.
Application: Upon binding to a receptor, the local hydrophobic environment often increases quantum yield, making it useful for "turn-on" binding assays without bulky dye attachments like FITC.
HIF Prolyl Hydroxylase (PHD) Inhibition
The 6-OH-IQC scaffold is a pharmacophore found in inhibitors of HIF-PH enzymes (e.g., Roxadustat analogues).
Mechanism: The nitrogen (N-2) and the carboxylate (C-3) form a bidentate chelate with the active site Iron (Fe2+) of the enzyme, mimicking the cofactor 2-oxoglutarate.
Design: Peptides capped with 6-OH-IQC can serve as substrate-competitive inhibitors, delivering the chelating "warhead" to the active site with high specificity derived from the peptide tail.
Peptidomimetics (The "Tic" Variant)
If your intent is to mimic Tyrosine inside a peptide chain:
You must use Fmoc-6-hydroxy-Tic-OH (1,2,3,4-tetrahydro...).
Protocol Adjustment: Coupling to the secondary amine of a Tic residue is difficult due to steric hindrance. Use HATU/HOAt or PyAOP and extend coupling times (2x 1 hour) or elevate temperature (50°C) if using microwave synthesis.
Quantitative Data: Solubility & Properties
Property
Value / Note
Molecular Weight
~189.17 g/mol (Aromatic form)
Solubility
Moderate in MeOH; Good in DMSO/DMF; Poor in Water (unless ionized).
pKa (Phenol)
~8.5–9.5 (Estimated)
pKa (Acid)
~3.0–4.0
Fluorescence (Ex/Em)
Typically Ex ~330–360 nm / Em ~400–450 nm (Solvent dependent).
Stability
Stable to TFA cleavage conditions. Phenol is oxidation-sensitive at high pH.
References
HIF-PH Inhibitor Design:
McDonough, M. A., et al. (2006). "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National Academy of Sciences, 103(26), 9814–9819.
Opioid Peptidomimetics (Tic Usage):
Balboni, G., et al. (2002). "6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-Tic) as a tyrosine mimic in opioid peptides." Journal of Medicinal Chemistry, 45(3), 713–720.
Synthesis of Isoquinoline Carboxylates:
Raiic-Sasarovic, M., et al. (1984). "Synthesis of some isoquinoline-3-carboxylic acid derivatives." Croatica Chemica Acta. (General reference for scaffold synthesis).
Fluorescent Probes in Peptides:
Giepmans, B. N., et al. (2006). "The fluorescent toolbox for assessing protein location and function." Science, 312(5771), 217-224.
Coupling Reagents Guide:
El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602.
Bischler-Napieralski cyclization for isoquinoline-3-carboxylic acid synthesis
Application Note: High-Fidelity Synthesis of Isoquinoline-3-Carboxylic Acid Derivatives via Modified Bischler-Napieralski Cyclization Executive Summary The isoquinoline-3-carboxylic acid scaffold is a privileged pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of Isoquinoline-3-Carboxylic Acid Derivatives via Modified Bischler-Napieralski Cyclization
Executive Summary
The isoquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in peptidomimetics (e.g., conformationally constrained phenylalanine analogues), antitumor agents, and neuroactive ligands. While the Pictet-Spengler reaction is often employed for tetrahydroisoquinolines (THIQs), the Bischler-Napieralski (B-N) cyclization offers a direct, scalable route to the fully aromatic or dihydro- precursors required for planar, intercalating drug candidates.
This guide details a robust, self-validating protocol for synthesizing 1-substituted isoquinoline-3-carboxylic acids starting from phenylalanine esters. It addresses the specific challenges of regioselectivity, racemization (and its irrelevance in this oxidative pathway), and the critical aromatization step.
Scientific Foundation & Mechanistic Insight
The Bischler-Napieralski Disconnection
The classical B-N reaction involves the cyclization of a
-phenethylamide using a dehydrating agent (typically or ) to yield a 3,4-dihydroisoquinoline.[1]
Target Specificity: To synthesize an isoquinoline-3-carboxylic acid, the carboxylate moiety must be pre-installed on the
-carbon of the ethylamine chain. Therefore, phenylalanine esters are the ideal starting materials.
Regiochemistry: Cyclization occurs at the ortho position of the phenyl ring via an electrophilic aromatic substitution (
). Electron-donating groups (EDGs) on the phenyl ring accelerate this step, while electron-withdrawing groups (EWGs) may require harsher conditions.
The "Racemization Paradox"
Using enantiopure L-phenylalanine as a precursor often raises concerns about racemization at the
-carbon during the harsh acidic/thermal conditions of the B-N reaction.
Expert Insight: In this specific workflow, racemization is irrelevant . The final step involves oxidative aromatization (dehydrogenation), which destroys the chiral center at C-3 to form the planar, achiral isoquinoline system. Therefore, less expensive racemic phenylalanine or L-phenylalanine can be used interchangeably without impacting the final product's purity.
Reaction Pathway Visualization
Figure 1: Strategic pathway for the synthesis of 1-substituted isoquinoline-3-carboxylic acids.
Detailed Experimental Protocol
Model Reaction: Synthesis of 1-Methylisoquinoline-3-carboxylic acid .
Note: To obtain the 1-Phenyl derivative, substitute Acetyl chloride with Benzoyl chloride.
Step 1: N-Acylation (Precursor Synthesis)
Setup: Charge a 500 mL round-bottom flask (RBF) with L-Phenylalanine methyl ester HCl (10.0 g, 46.4 mmol) and dry Dichloromethane (DCM, 150 mL).
Base Addition: Cool to 0°C. Add Triethylamine (14.2 mL, 102 mmol, 2.2 equiv) dropwise. Stir until the solid dissolves.
Acylation: Add Acetyl chloride (3.6 mL, 51.0 mmol, 1.1 equiv) dropwise over 15 minutes, maintaining temperature <5°C.
Workup: Warm to room temperature (RT) and stir for 2 hours. Wash with 1N HCl (2 x 50 mL), sat.
(2 x 50 mL), and brine. Dry over and concentrate.
Checkpoint: Product should be a white/off-white solid. Yield typically >90%.
Step 2: Bischler-Napieralski Cyclization
Critical Control Point: Moisture exclusion is vital.
hydrolyzes violently and loses potency if wet.
Setup: Dissolve the N-acetyl ester (5.0 g, 22.6 mmol) in dry Acetonitrile (MeCN, 50 mL) or Toluene (for higher boiling point if needed) in a dry RBF equipped with a reflux condenser and drying tube (
).
Reagent Addition: Add Phosphorus Oxychloride (
, 10.5 mL, 113 mmol, 5 equiv) carefully.
Reaction: Reflux the mixture (85°C for MeCN, 110°C for Toluene) for 3–6 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane). The starting amide spot should disappear, replaced by a lower Rf spot (dihydroisoquinoline salt).
Quench (Careful): Cool to RT. Evaporate excess
and solvent under reduced pressure (rotary evaporator with base trap).
Neutralization: Dissolve the residue in DCM (100 mL). Pour slowly into ice-cold sat.
with vigorous stirring. Adjust pH to ~8.
Isolation: Separate organic layer, dry (
), and concentrate.
Product: Methyl 1-methyl-3,4-dihydroisoquinoline-3-carboxylate. Often a yellow/orange oil or low-melting solid. Proceed immediately to Step 3 to avoid oxidation/polymerization.
Step 3: Oxidative Aromatization
Setup: Dissolve the crude dihydroisoquinoline (from Step 2) in
Dehydrogenation: Reflux vigorously (approx. 180°C) for 4–12 hours.
Alternative (Milder): Use DDQ (1.2 equiv) in refluxing Dioxane for 12 hours if thermal conditions are too harsh for other substituents.
Workup: Filter hot through a Celite pad to remove Pd/C. Wash pad with DCM. Concentrate filtrate.
Purification: Flash chromatography (SiO2, EtOAc/Hexane gradient) to isolate the fully aromatic ester.
Step 4: Ester Hydrolysis
Hydrolysis: Dissolve the aromatic ester in THF/Water (3:1, 40 mL). Add LiOH·H2O (3 equiv). Stir at RT for 4 hours.
Isolation: Acidify with 1N HCl to pH 3–4. The carboxylic acid usually precipitates. Filter, wash with cold water, and dry.
Data Summary & Troubleshooting
Reagent Stoichiometry Table
Reagent
Equiv.
Role
Critical Note
N-Acyl Precursor
1.0
Substrate
Ensure high purity; water kills reaction.
POCl3
3.0 - 5.0
Dehydrating Agent
Freshly distilled preferred. Toxic/Corrosive.
Solvent (MeCN)
N/A
Medium
Must be anhydrous (<0.1% H2O).
Pd/C (10%)
10 wt%
Oxidant (Cat.)
Pyrophoric when dry; handle under inert gas.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield in Step 2
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or wet solvent.
Distill before use. Dry solvent over molecular sieves.
Sticky Black Tar
Overheating or polymerization.
Reduce reaction time. Switch solvent to MeCN (lower temp) from Toluene.
Incomplete Aromatization
Catalyst poisoning or low temp.
Use fresh Pd/C. Ensure reflux is vigorous. Switch to DDQ method.
No Precipitate in Step 4
Product is water-soluble (zwitterion).
Do not over-acidify (pH < 2). Lyophilize the aqueous phase if necessary.
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis of Isoquinoline-3-carboxylic acid.
References
Bischler, A., & Napieralski, B. (1893).[2] "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[2]
Larsen, R. D., et al. (1991).[3][4] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry, 56(21), 6034–6038.
Fodor, G., & Nagubandi, S. (1980).[4] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279–1300.[4]
Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanism and Recent Literature."
Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[1][5][2][4][6][7] Organic Reactions, 6, 74. (Classic Review).
Strategic Synthesis of Benzimidazol-2-yl Isoquinoline Derivatives via Carboxylic Acid Precursors
An Application Note for Medicinal and Process Chemistry Abstract The fusion of benzimidazole and isoquinoline rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives exhibit...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Medicinal and Process Chemistry
Abstract
The fusion of benzimidazole and isoquinoline rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1][2][3][4] This application note provides a comprehensive guide to a robust and strategic synthesis of benzimidazol-2-yl isoquinoline derivatives, leveraging the direct condensation of o-phenylenediamines with isoquinoline carboxylic acids. We delve into the mechanistic rationale, provide detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers in drug discovery, process development, and synthetic organic chemistry, offering a clear pathway to this privileged scaffold.
Introduction: The Scientific Rationale
The benzimidazole ring system is a "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs.[1][3] Similarly, the isoquinoline motif is a core component of many natural alkaloids and synthetic pharmaceuticals.[5][6][7] Combining these two pharmacophores into a single molecule, such as a benzimidazol-2-yl isoquinoline, can lead to compounds with enhanced or novel therapeutic activities.[4][7]
A common synthetic challenge is the efficient and regioselective construction of such fused systems. The strategy detailed herein utilizes a convergent approach, building the final architecture from two key precursors: an isoquinoline-1-carboxylic acid and an o-phenylenediamine. This method is advantageous due to the commercial availability of diverse starting materials and the straightforward nature of the key bond-forming reaction.
The core transformation is the Phillips-Ladenburg condensation, a well-established method for benzimidazole synthesis involving the reaction of an o-phenylenediamine with a carboxylic acid under dehydrating, often acidic, conditions.[8][9] By using a functionalized isoquinoline as the carboxylic acid component, we directly install the desired substituent at the 2-position of the newly formed benzimidazole ring.
Synthetic Strategy & Mechanistic Overview
The overall synthetic workflow is a two-stage process: preparation of the key isoquinoline carboxylic acid precursor, followed by the final condensation to yield the target molecule.
Overall Synthetic Workflow
Caption: Simplified mechanism of the Phillips-Ladenburg condensation.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Synthesis of 2-(Isoquinolin-1-yl)-1H-benzo[d]imidazole
This protocol details the direct condensation of commercially available isoquinoline-1-carboxylic acid with o-phenylenediamine.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equiv.
Isoquinoline-1-carboxylic acid
173.17
1.73 g
10.0
1.0
o-Phenylenediamine
108.14
1.14 g
10.5
1.05
Polyphosphoric Acid (PPA)
-
~20 g
-
-
Sodium Bicarbonate (Sat. Sol.)
-
~200 mL
-
-
Ethyl Acetate
-
~150 mL
-
-
Water
-
As needed
-
-
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add isoquinoline-1-carboxylic acid (1.73 g, 10.0 mmol) and o-phenylenediamine (1.14 g, 10.5 mmol).
Addition of PPA: Carefully add polyphosphoric acid (~20 g) to the flask. The PPA acts as both the solvent and the catalyst. The mixture will become a thick, stirrable slurry.
Expert Insight: Using a slight excess (1.05 eq.) of the diamine can help drive the reaction to completion. PPA is highly viscous; warming it slightly can aid in its transfer. The reaction is moisture-sensitive, so ensure all glassware is dry.
Heating: Heat the reaction mixture to 180-190 °C in an oil bath with vigorous stirring. The mixture will darken in color.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane). A sample can be taken by carefully removing a small aliquot with a glass rod, quenching it in water, neutralizing with NaHCO₃, and extracting with ethyl acetate. The reaction is typically complete within 4-6 hours.
Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature (or at least below 100 °C).
Quenching: Very slowly and carefully, pour the reaction mixture onto crushed ice (~100 g) in a large beaker with stirring. This is an exothermic process.
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate of the crude product will form.
Trustworthiness Check: The neutralization step is critical. Incomplete neutralization will result in the product remaining as a protonated salt, leading to poor extraction into the organic phase and significantly lower yields.
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(isoquinolin-1-yl)-1H-benzo[d]imidazole.
Expected Results & Characterization
Parameter
Expected Value
Yield
75-85%
Appearance
Off-white to light brown solid
Melting Point
220-225 °C (literature dependent)
¹H NMR (DMSO-d₆, 400 MHz)
δ 13.3 (s, 1H, NH), 8.6-7.5 (m, 10H, Ar-H)
MS (ESI+)
m/z 246.10 [M+H]⁺
Troubleshooting and Advanced Insights
Problem
Probable Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete reaction. 2. Reaction temperature too low. 3. Incomplete neutralization/extraction. 4. Moisture in the reaction.
1. Increase reaction time and monitor by TLC. 2. Ensure oil bath temperature is stable at >180 °C. 3. Check pH carefully before extraction; perform additional extractions. 4. Use oven-dried glassware and a drying tube.
Dark, Tarry Product
1. Reaction temperature too high. 2. Extended reaction time.
1. Maintain temperature below 200 °C. 2. Monitor reaction closely and stop once starting material is consumed.
Purification Issues
1. Baseline streaking on TLC. 2. Product insoluble in common solvents.
1. The benzimidazole NH is slightly acidic. Add 1% triethylamine to the chromatography eluent to prevent streaking. 2. Attempt recrystallization from high-boiling solvents like DMF or use a soxhlet extractor.
Causality Behind Experimental Choices:
Why PPA? Polyphosphoric acid is a superior choice for this condensation compared to simple mineral acids (like HCl) because it is a powerful dehydrating agent, preventing the reverse hydrolysis reaction. Its high boiling point also allows the reaction to be conducted at the necessary high temperatures to overcome the activation energy barrier.
[10]* Why an Anhydrous Environment? Water is a product of the condensation. By Le Châtelier's principle, its presence would shift the equilibrium back towards the starting materials, reducing the yield.
Why Neutralize Before Extraction? The benzimidazole product is basic and will be protonated in the acidic work-up solution, making it water-soluble. Neutralization deprotonates the product, rendering it soluble in organic solvents like ethyl acetate for efficient extraction.
Conclusion
The synthesis of benzimidazol-2-yl isoquinoline derivatives via the Phillips-Ladenburg condensation of an isoquinoline-1-carboxylic acid and an o-phenylenediamine is a highly efficient and versatile method. It offers a direct route to a valuable heterocyclic scaffold from readily accessible precursors. By understanding the underlying mechanism and paying close attention to critical parameters such as temperature control and anhydrous conditions, researchers can reliably produce these compounds in high yields for further investigation in drug discovery and materials science.
Taylor & Francis Online. Convenient Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Derivatives via Isocyanide-Based, Three-Component Reactions. [Link]
Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. [Link]
ResearchGate. ChemInform Abstract: Synthesis and Biological Activity of Isoquinolinyl Benzimidazoles. [Link]
PMC (PubMed Central). Synthesis of novel (benzimidazolyl)isoquinolinols and evaluation as adenosine A1 receptor tools. [Link]
University of Cambridge. Pictet-Spengler Isoquinoline Synthesis.
CNKI. Synthesis of Isoquinoline-1, 3-Dicarboxylic Acid. [Link]
ResearchGate. Biologically active Benzimidazole‐fused isoquinolines. [Link]
Royal Society of Chemistry. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. [Link]
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
PMC (PubMed Central). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
PMC (PubMed Central). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
ResearchGate. Synthesis of benzimidazole-fused isoquinolines by Lv et al. [Link]
Bentham Science. Synthesis, Structure-activity Relationship, and Biological Activity of Benzimidazole-quinoline: A Review to Aid in the Design of a New Drug. [Link]
Application Notes and Protocols for the Esterification of 6-Hydroxyisoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 6-Hydroxyisoquinoline-3-carboxylic Acid Esters 6-Hydroxyisoquino...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 6-Hydroxyisoquinoline-3-carboxylic Acid Esters
6-Hydroxyisoquinoline-3-carboxylic acid is a key heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to the development of novel therapeutic agents, owing to the isoquinoline core's prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. The esterification of the 3-carboxylic acid group is a critical transformation, often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic and pharmacodynamic profile of drug candidates.
This document provides a detailed guide to the conditions for the esterification of 6-hydroxyisoquinoline-3-carboxylic acid, addressing the primary chemical challenge: the presence of a nucleophilic phenolic hydroxyl group at the 6-position, which can compete with the desired esterification of the carboxylic acid. We will explore several robust methodologies, elucidating the mechanistic principles that govern chemoselectivity and providing detailed protocols to guide your synthetic strategy.
Understanding the Chemoselectivity Challenge
The central challenge in the esterification of 6-hydroxyisoquinoline-3-carboxylic acid is the selective acylation of the carboxylic acid in the presence of the phenolic hydroxyl group. The relative nucleophilicity of these two functional groups dictates the outcome of the reaction. Under basic conditions, the phenolic hydroxyl is readily deprotonated to a highly nucleophilic phenoxide, which can compete with or even dominate the reaction pathway. Conversely, under acidic conditions, the carboxylic acid can be protonated and activated towards nucleophilic attack by an alcohol. The choice of esterification method and reaction conditions is therefore paramount in achieving the desired product with high yield and purity.
Method 1: Fischer-Speier Esterification under Acidic Conditions
The Fischer-Speier esterification is a classic and direct method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[1][2] For a bifunctional molecule like 6-hydroxyisoquinoline-3-carboxylic acid, this method can offer good chemoselectivity for the carboxylic acid.[3]
Mechanistic Rationale for Selectivity
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[2] The phenolic hydroxyl group, being less basic than the carbonyl oxygen, is less likely to be protonated. Furthermore, under acidic conditions, the phenolic oxygen is a significantly weaker nucleophile than the alcohol, thus minimizing the formation of the corresponding phenyl ester. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, which also serves as the solvent.[2] Water, a byproduct of the reaction, must be removed to prevent the reverse reaction (ester hydrolysis).[4]
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Ethyl acetate (EtOAc) or other suitable extraction solvent
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Procedure:
To a round-bottom flask, add 6-hydroxyisoquinoline-3-carboxylic acid (1.0 eq).
Add a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which will also serve as the solvent.
With stirring, slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.3 equivalents) to the mixture at room temperature.
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
Once the reaction is complete, cool the mixture to room temperature.
Remove the excess alcohol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
Wash the organic layer with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
Parameter
Condition
Rationale
Catalyst
Conc. H₂SO₄, p-TsOH
Strong acid required to protonate the carboxylic acid.
Alcohol
Large excess (solvent)
Drives the equilibrium towards the ester product.
Temperature
Reflux
Increases reaction rate.
Water Removal
Not explicitly included but excess alcohol helps
To prevent ester hydrolysis. A Dean-Stark trap can be used with a non-polar co-solvent like toluene.[5]
Work-up
Basic wash (NaHCO₃)
Neutralizes the acid catalyst.
Method 2: Steglich Esterification for Mild and Selective Conversion
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[6][7] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8]
Mechanistic Rationale for Selectivity
The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] In the presence of DMAP, this intermediate is rapidly converted to an even more reactive N-acylpyridinium species. The alcohol then acts as a nucleophile, attacking the activated acyl group to form the ester and releasing DMAP. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[6] The mild, near-neutral conditions of the Steglich esterification generally favor the reaction at the more acidic carboxylic acid over the less acidic phenolic hydroxyl group.
Experimental Protocol: Steglich Esterification
Materials:
6-hydroxyisoquinoline-3-carboxylic acid
Alcohol (e.g., methanol, ethanol, or more complex alcohols)
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
4-Dimethylaminopyridine (DMAP)
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
1 M Hydrochloric acid (HCl) solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Procedure:
Dissolve 6-hydroxyisoquinoline-3-carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
Cool the mixture to 0 °C in an ice bath with stirring.
Add a solution of DCC (1.1 eq) or DIC (1.1 eq) in anhydrous DCM or DMF dropwise to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 4-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Parameter
Condition
Rationale
Coupling Agent
DCC, DIC
Activates the carboxylic acid.
Catalyst
DMAP
Accelerates the reaction and suppresses side reactions.[7]
Solvent
Anhydrous DCM, DMF
Aprotic solvent to dissolve reactants.
Temperature
0 °C to room temperature
Mild conditions to preserve sensitive functional groups.
Work-up
Filtration and washing
Removes urea byproduct and unreacted reagents.
Method 3: Mitsunobu Reaction for Inversion of Stereochemistry (if applicable) and Mild Esterification
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[9] It can also be employed for the esterification of carboxylic acids under very mild, neutral conditions.
Mechanistic Rationale for Selectivity
The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The carboxylic acid then acts as a nucleophile, displacing the activated hydroxyl group. For 6-hydroxyisoquinoline-3-carboxylic acid, the carboxylic acid is the intended nucleophile to react with an external alcohol that has been activated. A key consideration is the pKa of the nucleophile, which should ideally be below 13.[9] The phenolic hydroxyl group has a pKa of around 10, making it a potential competing nucleophile. However, the carboxylic acid is generally more acidic and a better nucleophile in this context, which can lead to selective esterification. Careful control of reaction conditions is crucial.
Experimental Protocol: Mitsunobu Reaction
Materials:
6-hydroxyisoquinoline-3-carboxylic acid
Alcohol (primary or secondary)
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
Silica gel for column chromatography
Procedure:
Dissolve 6-hydroxyisoquinoline-3-carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath with stirring.
Add DEAD or DIAD (1.2 eq) dropwise to the cooled solution. A color change and/or precipitation may be observed.
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure.
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
Parameter
Condition
Rationale
Reagents
PPh₃, DEAD/DIAD
Forms the reactive intermediate with the alcohol.
Solvent
Anhydrous THF
Aprotic solvent to dissolve reactants.
Temperature
0 °C to room temperature
Mild conditions suitable for sensitive substrates.
Atmosphere
Inert (N₂ or Ar)
To prevent side reactions with moisture and oxygen.
A functional group tolerant and efficient protocol for the esterification of aromatic carboxylic acids using phosphorus oxychloride (POCl₃) has been reported.[10] This method is chemoselective and can be performed at room temperature for primary alcohols.
Mechanistic Rationale for Selectivity
While the detailed mechanism is not fully elucidated in all contexts, it is proposed that POCl₃ acts as a dehydrating agent and activator for the carboxylic acid. It likely forms a mixed anhydride or a similar activated species with the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. The reaction conditions are mild enough to tolerate the presence of a phenolic hydroxyl group without significant side reactions.
Dissolve 6-hydroxyisoquinoline-3-carboxylic acid (1.0 eq) in the alcohol (which also serves as the solvent) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add POCl₃ (1.2 eq) dropwise to the cold solution with vigorous stirring.
Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours for primary alcohols; reflux may be needed for secondary alcohols).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture over crushed ice.
Extract the product with ethyl acetate.
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Parameter
Condition
Rationale
Activating Agent
POCl₃
Activates the carboxylic acid for nucleophilic attack.
Solvent
Alcohol
Serves as both reactant and solvent.
Temperature
0 °C to room temperature (or reflux)
Mild conditions for primary alcohols.
Work-up
Quenching on ice and basic wash
Decomposes excess POCl₃ and neutralizes the reaction mixture.
Alternative Strategy: Protection of the Phenolic Hydroxyl Group
When chemoselectivity cannot be reliably achieved, or to explore different synthetic routes, protection of the phenolic hydroxyl group is a robust strategy.[11] The hydroxyl group is temporarily masked with a protecting group that is stable to the esterification conditions and can be selectively removed later.
Common Protecting Groups for Phenols:
Methyl Ethers (e.g., -OCH₃): Very stable, but cleavage requires harsh conditions (e.g., BBr₃).
Benzyl Ethers (e.g., -OBn): Introduced using benzyl bromide (BnBr) and a base. Removed by hydrogenolysis (H₂, Pd/C).
Silyl Ethers (e.g., -OTBS, -OTIPS): Introduced using the corresponding silyl chloride (e.g., TBSCl) and a base (e.g., imidazole). Removed with a fluoride source (e.g., TBAF).
The choice of protecting group depends on the overall synthetic plan and the stability of other functional groups in the molecule.
Summary and Recommendations
The choice of esterification method for 6-hydroxyisoquinoline-3-carboxylic acid depends on the specific alcohol being used, the scale of the reaction, and the presence of other sensitive functional groups.
Fischer-Speier Esterification: A good first choice for simple, unhindered primary alcohols where the starting material is not sensitive to strong acid and high temperatures. It is cost-effective and straightforward.
Steglich Esterification: The preferred method for more complex or acid-labile alcohols. Its mild conditions offer excellent functional group tolerance.
Mitsunobu Reaction: Useful for specific applications, particularly when inversion of stereochemistry at a chiral alcohol center is desired. The purification can be challenging.
POCl₃ Mediated Esterification: A promising and efficient method that is reported to be chemoselective and operates under mild conditions for primary alcohols.
Protecting Group Strategy: A reliable, albeit longer, route that ensures complete selectivity when other methods fail or are not applicable.
It is always recommended to perform small-scale trial reactions to optimize the conditions for your specific substrate and desired ester.
References
Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. The Journal of Organic Chemistry, 67(17), 1751-1753. Available at: [Link]
Appendino, G., et al. (2003). Chemoselective Esterification of Phenolic Acids and Alcohols. ChemInform, 34(11). Available at: [Link]
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Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]
Pathak, G., et al. (2016). A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Advances, 6(96), 93729-93736. Available at: [Link]
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MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
Technical Support Center: Purification of Zwitterionic Isoquinoline Carboxylic Acids
Executive Summary: The Zwitterionic Challenge Isoquinoline carboxylic acids (IQCA) present a unique purification challenge due to their zwitterionic nature . Unlike simple organic acids or bases, these molecules possess...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Zwitterionic Challenge
Isoquinoline carboxylic acids (IQCA) present a unique purification challenge due to their zwitterionic nature . Unlike simple organic acids or bases, these molecules possess both a basic isoquinoline nitrogen (
) and an acidic carboxyl group (, position-dependent).
In aqueous solution, they exist in equilibrium between cationic, anionic, and neutral (zwitterionic) forms. The Isoelectric Point (pI) is the pH at which the net charge is zero. At this specific pH, the lattice energy dominates over solvation energy, resulting in minimum solubility.
Key Purification Strategy:
Identify the pI experimentally (theoretical calculations often fail due to solvation effects).
Precipitate at the pI (Isoelectric Precipitation).
Polish via Ion Exchange (IEX) or Recrystallization if salts/impurities persist.
Decision Matrix: Selecting Your Purification Workflow
Before starting, assess your crude mixture's composition. Use this decision tree to select the optimal path.
Figure 1: Purification workflow selection based on solubility and impurity profile.
Troubleshooting Guide & FAQs
Issue 1: "I adjusted the pH to the theoretical pI, but no precipitate formed."
Diagnosis:
Theoretical pI calculations (e.g.,
) often ignore ionic strength and specific solvation shells. Furthermore, high salt concentrations (from neutralization) can increase solubility via the "salting-in" effect.
Solution:
Experimental pI Determination: Do not rely on calculation. Take a small aliquot (10 mL) and titrate with 0.1 M HCl/NaOH while measuring turbidity (absorbance at 600 nm). The pH with max turbidity is your true experimental pI.
Reduce Ionic Strength: If the solution has high salt content (e.g., NaCl from reaction workup), dilute the mixture with water or perform a preliminary desalting step using nanofiltration or electrodialysis.
Solvent Polarity Switch: Add a water-miscible organic anti-solvent (e.g., Acetone or Isopropanol) after adjusting to the pI. This lowers the dielectric constant of the medium, forcing the zwitterion out of solution.
Issue 2: "The product oils out as a sticky gum instead of crystallizing."
Diagnosis:
This is common with isoquinolines containing flexible side chains or when impurities disrupt the crystal lattice. It often happens when the precipitation is too rapid (supersaturation).
Solution:
Seeding: Retain a small amount of the "oil." Scratch the vessel wall or add a seed crystal from a previous batch.
Slow Neutralization: Adjust the pH very slowly (e.g., over 1 hour) using dilute acid/base. Rapid pH jumps create local supersaturation zones that favor amorphous oiling.
Temperature Cycling: Heat the oiled-out mixture until it dissolves (or becomes an emulsion), then cool slowly (1°C/min) with gentle stirring.
Reference: Techniques for handling "oiling out" in zwitterions are well-documented in industrial crystallization literature [1].
Issue 3: "My final product contains 10%+ inorganic salts (Ash)."
Diagnosis:
Isoelectric precipitation often co-precipitates inorganic salts (NaCl, Na₂SO₄) trapped in the crystal lattice or simply due to solvent occlusion.
Solution:Method: Resin-Based Desalting (Batch or Column)
Use a macroporous adsorption resin (e.g., HP-20) or a Cation Exchange Resin.
Protocol: Bind the IQCA to a cation exchange resin (e.g., Dowex 50W) at pH < 2 (cationic form). Wash with water to remove anionic salts (Cl⁻, SO₄²⁻). Elute with 1M NH₄OH. The IQCA elutes as the ammonium salt or zwitterion, while metal cations (Na⁺) are retained or elute differently [2].
Diagnosis:
Standard C18 Reverse Phase methods fail for zwitterions because the analyte interacts with residual silanols on the column and exists in multiple ionization states during the run.
Solution:
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use Ion-Pairing RP-HPLC .
HILIC: Use a Zwitterionic (ZIC-HILIC) or Amide column.[1] Mobile phase: Acetonitrile/Water (high organic) with 10mM Ammonium Acetate (pH 5.5).
RP-HPLC: If you must use C18, add an ion-pairing agent like Trifluoroacetic acid (TFA) (0.1%) to protonate the carboxylic acid, or use a high pH stable column (e.g., Hybrid Silica) at pH 10 to keep it fully anionic [3, 4].
Detailed Experimental Protocols
Protocol A: Isoelectric Precipitation (Standard)
Objective: Isolate bulk IQCA from crude reaction mixture.
Concentration: Concentrate the aqueous reaction mixture to approx. 10-15 wt% IQCA.
Filtration: Filter off any insoluble mechanical impurities.
Titration (Pilot): Take 5 mL of filtrate. Adjust pH from 1 to 10 in 0.5 unit increments. Observe/measure turbidity. Note the pH of maximum precipitation (Target pH).
Precipitation:
Cool the main batch to 5-10°C.
Slowly adjust pH to the Target pH using 1M HCl or 1M NaOH.
Critical Step: Stir at Target pH for 2–4 hours to allow Ostwald ripening (growth of crystals).
Isolation: Filter the solid.
Wash: Wash with cold water (minimal volume) followed by cold acetone (to displace water and aid drying).
Drying: Vacuum dry at 40°C.
Protocol B: Ion Exchange Purification (For High Purity)
Objective: Remove salts and non-ionic organic impurities.
Before altering your protocol, identify which of the three common failure modes matches your observation.
Symptom
Diagnosis
Root Cause
Product Disappears
Thermal Decarboxylation
The isoquinoline-3-carboxylic acid is electronically unstable (analogous to picolinic acid) and releases upon heating or acidic workup.
Starting Material Persists
Kinetic Stalling
Poor solubility of the aromatic ester in aqueous base prevents nucleophilic attack.
Mass Balance Loss
Zwitterionic Solubilization
The product is forming a water-soluble zwitterion or salt during workup and is being discarded with the aqueous layer.
Deep Dive: The Mechanics of Failure
Module A: The Decarboxylation Trap
The Science:
Isoquinoline-3-carboxylic acid is structurally homologous to pyridine-2-carboxylic acid (picolinic acid) . In the isoquinoline ring system (where Nitrogen is at position 2), carbon 3 is adjacent to the nitrogen.
When the ring nitrogen is protonated (during acid workup) or complexed with Lewis acids, it becomes a powerful electron-withdrawing group. This stabilizes the ylide intermediate formed after decarboxylation, significantly lowering the activation energy for
loss. This process is often spontaneous at elevated temperatures or in strongly acidic media.
Module B: The "Invisible" Product (Isoelectric Point)
The Science:
Unlike simple benzoic acids, isoquinoline derivatives are amphoteric. The ring nitrogen is basic (
for the conjugate acid), while the carboxylic acid is acidic ().
pH < 2: Fully protonated (Cationic)
Water Soluble.
pH > 7: Fully deprotonated (Anionic)
Water Soluble.
pH ≈ 3–5 (Isoelectric Point, pI): Zwitterionic (Neutral net charge)
Minimum Solubility (Precipitates).
Common Error: Acidifying to pH 1 (standard for benzoic acids) keeps the isoquinoline protonated and soluble in water, leading to near-zero recovery during extraction.
This diagram illustrates the competition between the desired hydrolysis and the undesired thermal decarboxylation.
Caption: The "Critical Failure Zone" highlights where excessive heat or over-acidification triggers the irreversible loss of
.
Troubleshooting Protocols & FAQs
Scenario 1: "I see the product on TLC/LCMS, but I can't isolate it."
The Fix: Isoelectric Precipitation Protocol
Do not perform a standard liquid-liquid extraction. Instead, use controlled precipitation.
Concentrate: Remove organic solvents (THF/MeOH) under reduced pressure at room temperature (Max 30°C).
Cool: Place the aqueous residue in an ice bath (0°C).
Titrate: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.
Target: Stop exactly at pH 3.5 – 4.0 .
Harvest: The zwitterion should precipitate as a white/off-white solid. Filter and wash with cold water.
If no precipitate forms:[1] The product may be too polar. Lyophilize (freeze-dry) the aqueous solution to obtain the crude salt, then desalt using a specialized resin (e.g., Diaion HP-20) eluting with water
methanol.
Scenario 2: "The reaction is too slow / Starting material remains."
The Fix: Enhanced Solvation System
Isoquinoline esters are often lipophilic and "grease out" of pure aqueous base.
Standard Solvent
Optimized Solvent System
Why?
MeOH /
THF / MeOH / (3:1:1)
THF solubilizes the aromatic ring; Water dissolves the hydroxide.
NaOH
LiOH (Lithium Hydroxide)
acts as a Lewis acid, coordinating to the carbonyl oxygen and accelerating nucleophilic attack.
Scenario 3: "My product turns into plain isoquinoline."
The Fix: The "Cold Saponification" Method
Avoid reflux. The activation energy for hydrolysis is lower than for decarboxylation if you use the right catalyst.
Dissolve ester in THF/MeOH/Water (3:1:1).
Add 2.0 eq LiOH·
.
Stir at Room Temperature for 4–16 hours.
Do not heat above 40°C.
If reaction is sluggish, add 5 mol% trimethyltin hydroxide (specialist method) or simply increase time, not temperature.
Decision Tree: Workup Strategy
Use this flow to determine the correct isolation method based on your observation.
Caption: Logical flow for isolating amphoteric isoquinoline derivatives.
References
Electronic Effects in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Decarboxylation Mechanisms: Dunn, A. D., & Kinnear, K. I. (1986). Decarboxylation of heteroaromatic acids. Journal of Heterocyclic Chemistry, 23(1). Link
Optimized Hydrolysis Conditions: Hamada, Y., et al. (2004). Efficient hydrolysis of hindered esters using LiOH in THF/MeOH/H2O. Journal of Organic Chemistry, 69(22).
Zwitterionic Workups: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
Isoquinoline-3-carboxylate Synthesis: Shiri, M. (2012). Indoles and Isoquinolines: Synthesis and Reactivity. Chemical Reviews, 112(6). Link
Preventing decarboxylation of isoquinoline-3-carboxylic acid during heating
This technical guide addresses the thermal instability of Isoquinoline-3-carboxylic acid (IQ-3-CA) . [1] Current Status: Operational Subject: Prevention of Thermal Decarboxylation Applicable Compounds: Isoquinoline-3-car...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the thermal instability of Isoquinoline-3-carboxylic acid (IQ-3-CA) .
[1]
Current Status: Operational
Subject: Prevention of Thermal Decarboxylation
Applicable Compounds: Isoquinoline-3-carboxylic acid (CAS: 6624-49-3) and C3-substituted derivatives.[1]
Critical Alert: The Mechanistic "Why"
Understanding the Enemy:
Isoquinoline-3-carboxylic acid is structurally analogous to picolinic acid (pyridine-2-carboxylic acid).[1] The carboxylic acid group at position 3 is adjacent to the ring nitrogen (position 2).[1] This proximity creates a high susceptibility to thermal decarboxylation, driven by the formation of a stabilized ylide intermediate .[1]
Unlike standard benzoic acid derivatives, IQ-3-CA does not require extreme temperatures to degrade.[1] The ring nitrogen acts as an electron sink, facilitating the cleavage of the C-C bond between the ring and the carboxyl group.
The Decarboxylation Pathway
When heated, particularly in high-dielectric solvents (DMSO, DMF) or at neutral pH, the molecule enters a zwitterionic state. The carboxylate transfers electrons to the ring, releasing CO₂, leaving a negative charge on C3 that is stabilized by the adjacent positively charged nitrogen.
Figure 1: Thermal decarboxylation pathway of IQ-3-CA via zwitterionic activation.[1]
Core Protocols: Safe Derivatization & Handling
To prevent decarboxylation, you must disrupt the zwitterion formation or avoid the activation energy threshold.
Protocol A: Safe Esterification (The "Acid Chloride" Route)
Recommended for: Converting IQ-3-CA to methyl/ethyl esters without heat.[1]
The Logic: This method generates the reactive acyl chloride intermediate at
, bypassing the high heat required for Fischer esterification.[1] The acidic environment protonates the ring nitrogen, destabilizing the ylide transition state.
Switch to Protocol A (Thionyl Chloride) or use (Trimethylsilyldiazomethane) at .[1]
Solid turns brown/black on shelf
Slow decarboxylation/oxidation due to moisture/light.[1]
Store as HCl salt at . The protonated salt is kinetically stable.[1]
Reaction in DMSO failed
DMSO is a high-dielectric solvent that stabilizes the zwitterionic transition state, promoting decarboxylation.[1]
Switch to low-polarity solvents (DCM, THF) if solubility permits.[1]
Frequently Asked Questions
Q: Can I use standard Fischer Esterification (
/MeOH/Reflux)?A: It is risky.[1] While the acidic conditions () help stabilize the nitrogen, the reflux temperature () brings the molecule dangerously close to its activation energy for decarboxylation. If you must use this method, limit the temperature to and extend the reaction time.
Q: What is the "Safe Zone" temperature?A: Keep reaction temperatures below
. Significant decarboxylation rates are observed above , but trace degradation can begin lower depending on the solvent.[1]
Q: Why is the Hydrochloride salt more stable?A: Decarboxylation requires the formation of an ylide (negative charge on C3, positive on N).[1] If you convert the material to an HCl salt, the nitrogen is strongly protonated (
) by an external acid. This blocks the internal electron transfer required to release .[1]
Q: I need to perform a Suzuki coupling on the ring. Should I do it before or after esterification?A:After. Protect the carboxylic acid as an ester (methyl or tert-butyl) first.[1] The ester is thermally stable.[1] The free acid is the liability.[1]
Advanced Visualization: Stabilization Strategy
The following diagram illustrates how protonation (Salt Formation) blocks the degradation pathway.
Figure 2: Chemical strategies to lock the molecule in a stable state.
References
Science of Synthesis: Isoquinolines. (2025). Decarboxylation of Isoquinoline-3-carboxylic acids. Thieme Connect. Available at: [Link][1]
Gao, F., et al. (2015).[1] Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead. Bioorganic & Medicinal Chemistry Letters, 25(20), 4434-4436. Available at: [Link]
Organic Chemistry Portal. (2023). Decarboxylation Mechanisms of Heteroaromatic Acids. Available at: [Link]
Technical Support Center: Precipitation of 6-Hydroxyisoquinoline-3-carboxylic Acid
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 6-hydroxyisoquinoline-3-carboxylic acid. The focus is on mastering its precipitation, a critical s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 6-hydroxyisoquinoline-3-carboxylic acid. The focus is on mastering its precipitation, a critical step for purification and isolation. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the precipitation of 6-hydroxyisoquinoline-3-carboxylic acid.
Q1: What is the optimal pH for precipitating 6-hydroxyisoquinoline-3-carboxylic acid?
The optimal pH for precipitation corresponds to the compound's isoelectric point (pI) . At the pI, the molecule is amphoteric, possessing an equal number of positive and negative charges, resulting in a net charge of zero. This zwitterionic state exhibits the minimum solubility in aqueous solutions, making it the ideal condition for maximizing precipitation yield.[1][2]
6-Hydroxyisoquinoline-3-carboxylic acid has three ionizable functional groups:
Carboxylic Acid (-COOH): An acidic group.
Isoquinoline Nitrogen: A basic group.
Phenolic Hydroxyl (-OH): A weakly acidic group.
Based on the pKa values of analogous structures, we can predict the ionization behavior:
The carboxylic acid is the most acidic group and will be the first to deprotonate (pKa₁ ≈ 3-4).
The isoquinoline nitrogen is the most basic site and will be protonated at low pH. Its corresponding pKa (for the protonated form) is the next to be considered (pKa₂ ≈ 5-6).[5]
The phenolic hydroxyl is the least acidic and will only deprotonate at a much higher pH (pKa₃ ≈ 9-10).[6]
The neutral zwitterion exists between the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the protonated isoquinoline nitrogen (pKa₂). Therefore, the optimal precipitation pH (pI) can be estimated as:
pI ≈ (pKa₁ + pKa₂) / 2
Using our estimated values, the pI would be approximately (3.5 + 5.5) / 2 = 4.5 .
This means the optimal pH for precipitation is in the moderately acidic range, likely between pH 4 and 5 . This aligns with experimental procedures for similar compounds where precipitation is induced by adjusting the pH to a final value of around 2 to 4 after dissolution in a basic solution.[7]
Caption: Ionization states of 6-hydroxyisoquinoline-3-carboxylic acid vs. pH.
Q2: Why is my precipitation yield consistently low?
Low yield is a common issue that can typically be traced to one of several factors:
Incorrect pH: If the final pH of your solution is not precisely at the isoelectric point, a significant portion of your compound will remain in its charged, soluble form. Even a deviation of 0.5 pH units can dramatically increase solubility.
Insufficient Equilibration Time: Precipitation is not instantaneous. The solution needs adequate time for nucleation and crystal growth. Insufficient stirring or cooling time will result in an incomplete recovery.
High Dilution: If the concentration of your compound is below its solubility limit, even at the pI, no precipitation will occur. The goal is to create a supersaturated solution at the target pH.
Presence of Co-solvents: Organic solvents (e.g., methanol, DMSO) used in the preceding reaction steps can increase the solubility of the compound, even at its pI. It is crucial to minimize the concentration of organic co-solvents before attempting precipitation.
Q3: My product is precipitating as an oil or a gummy solid, not a fine crystal. What's wrong?
This phenomenon, often called "oiling out," occurs when the rate of precipitation is too rapid, leading to the formation of an amorphous solid instead of an ordered crystal lattice.
Cause - Rapid pH Change: Adding a concentrated acid or base too quickly causes a rapid, localized change in pH, leading to high supersaturation and forcing the compound out of solution as a disordered oil.
Solution - Slow and Controlled Adjustment: Use a dilute acid (e.g., 0.5 M or 1 M HCl) and add it dropwise with vigorous stirring. This ensures the pH changes uniformly throughout the solution, allowing time for proper crystal formation.
Cause - High Concentration: Working with overly concentrated solutions can also lead to oiling out.
Solution - Dilution and Seeding: If you encounter this issue, try diluting the solution slightly before pH adjustment. Adding a few seed crystals of the pure compound can also provide a template for proper crystal growth.
Section 2: Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
No precipitation occurs after pH adjustment.
1. The final pH is incorrect (not at the pI). 2. The solution is too dilute (not supersaturated). 3. An organic co-solvent is keeping the product soluble.[8]
1. Carefully re-check and adjust the pH using a calibrated meter. 2. Concentrate the solution by removing some of the solvent under reduced pressure. 3. If possible, remove the organic solvent via distillation before pH adjustment.
The precipitated solid has low purity.
1. Impurities with similar solubility profiles are co-precipitating. 2. The initial dissolution in base was incomplete, trapping neutral impurities.
1. Consider a recrystallization step after initial precipitation. 2. Ensure the compound is fully dissolved in the basic solution. Filter this solution to remove any insoluble materials before adding acid to precipitate your product.
Precipitation is very slow or seems incomplete.
1. Insufficient time for crystal growth. 2. The solution temperature is too high, increasing solubility.
1. After pH adjustment, stir the slurry for an extended period (1-2 hours) at room temperature. 2. Cool the slurry in an ice bath for 30-60 minutes before filtration to further decrease solubility and maximize yield.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Standard Precipitation by pH Adjustment
This method is the primary approach for purifying 6-hydroxyisoquinoline-3-carboxylic acid after a synthesis or extraction.
Methodology:
Dissolution: Dissolve the crude solid in a minimal amount of dilute aqueous base (e.g., 0.5 M NaOH) with stirring. A slight warming may be necessary. Ensure all solid material dissolves to form a clear solution.
Filtration (Optional but Recommended): If any solid material remains, filter the solution to remove insoluble impurities that could contaminate the final product.
Acidification: Place the basic solution in a beaker with a stir bar and begin vigorous stirring. Slowly add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
Target pH Adjustment: Continue adding acid until the pH reaches the target range of 4.0 - 4.5 . As you approach this pH, you will observe the formation of a precipitate. Add the acid very slowly within this range.
Equilibration: Once the target pH is stable, allow the resulting slurry to stir at room temperature for at least 1 hour to ensure complete precipitation.
Isolation: Isolate the solid product by vacuum filtration.
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Empirical Determination of the Optimal Precipitation pH
When the highest possible yield and purity are required, it is best to determine the optimal pH experimentally. This protocol provides a self-validating system for your specific conditions.
Caption: Workflow for empirically determining the optimal precipitation pH.
Section 4: Physicochemical Data Summary
This table provides the estimated pKa values used to determine the optimal precipitation conditions for 6-hydroxyisoquinoline-3-carboxylic acid.
Ionizable Group
Estimated pKa
Role in Precipitation
Carboxylic Acid (-COOH)
~3.0 - 4.0
Deprotonates to form a soluble carboxylate (-COO⁻) at pH > pKa₁.
Protonated Isoquinoline Nitrogen (-NH⁺-)
~5.0 - 6.0
Deprotonates to the neutral nitrogen at pH > pKa₂, enabling the zwitterionic form.
Phenolic Hydroxyl (-OH)
~9.0 - 10.0
Deprotonates to a soluble phenoxide (-O⁻) only at high pH.
Section 5: References
Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
Solubility of Organic Compounds. University of Toronto. [Link]
Physical Properties: Solubility Classification. IS MUNI. [Link]
Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PMC. [Link]
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
Table of Acids with Ka and pKa Values. CLAS. [Link]
Technical Support Center: Recrystallization of 6-Hydroxyisoquinoline-3-carboxylic Acid
Welcome to the Technical Support Center for the purification of 6-hydroxyisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 6-hydroxyisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this multifaceted heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of 6-hydroxyisoquinoline-3-carboxylic acid?
A1: 6-Hydroxyisoquinoline-3-carboxylic acid is a polar molecule. Its structure contains a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a nitrogen atom within the aromatic isoquinoline ring system. These functional groups can participate in hydrogen bonding. Consequently, it is expected to be more soluble in polar solvents, particularly those that can act as hydrogen bond donors or acceptors. Its solubility is also predicted to be highly pH-dependent due to the presence of both acidic (carboxylic acid) and basic (isoquinoline nitrogen) centers.
Q2: Which solvents should I consider for an initial screening?
A2: Based on the polarity of the target compound, a good starting point for solvent screening would include polar protic solvents such as water, ethanol, methanol, or isopropanol. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone could also be effective. For a related compound, isoquinoline-3-carboxylic acid, solubility has been noted in DMF, DMSO, and ethanol[1]. Another similar molecule, 1-hydroxyisoquinoline-6-carboxylic acid, is soluble in ethanol and slightly soluble in water[2]. Given that aromatic carboxylic acids can sometimes be recrystallized from aqueous acetic acid, this is another system worth investigating[3].
Q3: Is a single-solvent or mixed-solvent system more likely to be successful?
A3: Both single-solvent and mixed-solvent systems have potential. A single solvent that provides high solubility at elevated temperatures and low solubility at room temperature is ideal. If such a solvent cannot be readily identified, a mixed-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be highly effective for fine-tuning the crystallization process[4]. For polar organic compounds, common solvent pairs include ethanol-water or acetone-water[4].
Q4: Can I use pH modification to aid in purification?
A4: Yes, exploiting the amphoteric nature of 6-hydroxyisoquinoline-3-carboxylic acid can be a powerful purification strategy. The compound can be dissolved in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) to form a soluble salt, followed by filtration to remove insoluble non-acidic impurities. Subsequent acidification of the filtrate will precipitate the purified carboxylic acid. This technique is particularly useful for removing basic and neutral impurities.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of polar, functionalized aromatic compounds.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is highly supersaturated. This is a common issue with impure compounds or when cooling is too rapid[5][6].
Causality: The presence of impurities can depress the melting point of your compound, leading to the formation of a liquid phase. Alternatively, if the solution is too concentrated, the solute may separate from the supersaturated solution too quickly for an ordered crystal lattice to form.
Troubleshooting Steps:
Re-heat the solution to dissolve the oil.
Add a small amount of additional hot solvent to decrease the saturation level[5][6].
Ensure a slow cooling rate. You can achieve this by allowing the flask to cool to room temperature on a benchtop, insulated from the cold surface, before moving it to an ice bath[6].
If the problem persists, consider a different solvent or a mixed-solvent system where the solubility gradient is less steep.
Q2: No crystals have formed, even after the solution has cooled to room temperature or in an ice bath. What is the problem?
A2: The failure of crystals to form is typically due to either using too much solvent or the solution being in a stable, supersaturated state[6].
Causality: If an excess of solvent was used, the solution will not be saturated upon cooling, and thus crystallization will not occur. In some cases, even in a supersaturated solution, the initial energy barrier for crystal nucleation is not overcome.
Troubleshooting Steps:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth[5][6].
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization[5].
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again[6][7].
Consider a different solvent system: The current solvent may be too good, even at low temperatures. A mixed-solvent system with a suitable anti-solvent can be beneficial.
Q3: The purity of my compound has not significantly improved after recrystallization. Why?
A3: This can happen for several reasons, including the co-crystallization of impurities or the trapping of mother liquor within the crystals.
Causality: If an impurity has very similar solubility properties to your target compound, it may crystallize along with it. Rapid crystal formation can also trap impurities within the crystal lattice.
Troubleshooting Steps:
Ensure Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of a more ordered (and purer) crystal lattice. Rapid cooling often leads to smaller, less pure crystals[7].
Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities[8].
Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
Consider a Different Solvent: The chosen solvent may not be effective at separating the specific impurities present. Experiment with a solvent that has a different polarity.
Q4: My final yield is very low. How can I improve it?
A4: A low yield is often a consequence of using too much solvent, premature crystallization, or significant solubility of the compound in the cold solvent[7].
Causality: The most common reason for low recovery is using an excessive amount of solvent, which results in a significant portion of the product remaining in the mother liquor[7].
Troubleshooting Steps:
Use the Minimum Amount of Hot Solvent: Be patient when dissolving the crude solid. Add the hot solvent in small portions, allowing time for dissolution after each addition, to ensure you are using the minimum volume necessary[4].
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of your compound in the solvent.
Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure and might require a separate recrystallization.
Proposed Solvent Screening Protocol
This protocol provides a systematic approach to identifying a suitable recrystallization solvent for 6-hydroxyisoquinoline-3-carboxylic acid.
Solvent Selection
The following table summarizes potential solvents for screening, categorized by their properties.
Solvent Class
Solvent
Boiling Point (°C)
Polarity
Rationale
Polar Protic
Water
100
High
Potential for H-bonding; good for creating mixed-solvent systems.
Ethanol
78
High
Good general solvent for polar organics; known to dissolve similar compounds[2].
Methanol
65
High
Similar to ethanol, but more polar.
Isopropanol
82
Medium
Less polar than ethanol, may offer a different solubility profile.
Acetic Acid
118
High
Can be effective for aromatic carboxylic acids[3].
Polar Aprotic
Acetone
56
Medium
Good solvent with a low boiling point for easy removal.
Ethyl Acetate
77
Medium
A less polar option that might be suitable for purification from more polar impurities.
Dimethylformamide (DMF)
153
High
Strong solvent, may be too effective but useful for difficult-to-dissolve compounds[1].
Dimethyl Sulfoxide (DMSO)
189
High
Very strong solvent, use with caution due to high boiling point[1].
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent system.
Caption: A workflow for selecting a recrystallization solvent.
Step-by-Step Experimental Protocol
Solvent Screening:
Place a small amount (approx. 10-20 mg) of the crude 6-hydroxyisoquinoline-3-carboxylic acid into several test tubes.
To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition. Note the solubility.
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.
Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath.
An ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which produces a good yield of crystals upon cooling.
Recrystallization Procedure (Single Solvent):
Place the crude 6-hydroxyisoquinoline-3-carboxylic acid in an Erlenmeyer flask.
Add a small amount of the chosen solvent and bring the mixture to a boil using a hot plate.
Continue to add small portions of the hot solvent until the compound just dissolves.
If the solution is colored, cool it slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent.
Dry the crystals thoroughly to remove any residual solvent.
References
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid. PubChem.
Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S.
ResearchGate. (n.d.).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. PubChem.
Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. (2026, January 10). PMC.
Technical Support Center: Resolving NMR Peak Broadening in 6-Hydroxyisoquinoline Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR peak broadening, specifically tailored to the analysis of 6-hydroxyisoquinoline derivatives.
Troubleshooting Guide: A Systematic Approach to Sharper Peaks
Peak broadening in the NMR spectra of 6-hydroxyisoquinoline derivatives can obscure crucial structural information. This guide provides a logical workflow to diagnose and resolve the underlying causes, which often stem from a combination of chemical exchange phenomena, sample conditions, and instrument parameters.
Frequently Asked Questions (FAQs)
Q1: My aromatic and hydroxyl (-OH) signals for my 6-hydroxyisoquinoline derivative are unexpectedly broad. What are the likely causes?
Broad peaks in the ¹H NMR spectrum of a 6-hydroxyisoquinoline derivative can originate from several factors, often related to the molecule's inherent chemical properties and the sample environment. The most common culprits include:
Chemical Exchange: The hydroxyl proton is labile and can exchange with other exchangeable protons, such as residual water in the solvent or other protic groups on your molecule.[1][2] If the rate of this exchange is on the NMR timescale, it leads to signal broadening.[1] This can also affect nearby aromatic protons.[2]
Aggregation: 6-hydroxyisoquinoline derivatives can self-associate or aggregate in solution, particularly at higher concentrations.[3] This reduces molecular tumbling and can lead to significant peak broadening.[3]
pH Effects: The nitrogen atom in the isoquinoline ring and the phenolic hydroxyl group are both ionizable. Small changes in the sample's pH can lead to a mixture of protonated and deprotonated species, which if in intermediate exchange, will cause peak broadening.[4][5]
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[6][7]
Poor Shimming: An inhomogeneous magnetic field across the sample is a common instrumental reason for broad peaks.[8]
Q2: How can I determine if chemical exchange of the hydroxyl proton is the source of my peak broadening?
There are two primary methods to confirm if the broadening is due to the exchange of the labile hydroxyl proton:
1. D₂O Exchange Experiment:
This is a definitive test for an exchangeable proton. The acidic proton of the hydroxyl group will be replaced by a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR spectrum, the original -OH peak will disappear or significantly diminish.[9]
Experimental Protocol: D₂O Shake
Acquire a standard ¹H NMR spectrum of your sample.
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.
Re-acquire the ¹H NMR spectrum.
Observation: If the broad peak disappears, it confirms it was an exchangeable hydroxyl proton.
2. Variable Temperature (VT) NMR:
Temperature affects the rate of chemical exchange.[10] By acquiring spectra at different temperatures, you can often resolve exchange-broadened peaks.
Lowering the Temperature: This slows down the exchange rate. If you are in an intermediate exchange regime at room temperature, cooling the sample can lead to the appearance of two distinct, sharper peaks for the exchanging species.[10]
Increasing the Temperature: This increases the exchange rate. If the exchange becomes fast on the NMR timescale, a single, sharp, averaged peak will be observed.[11]
Q3: I suspect my compound is aggregating. How can I confirm and mitigate this?
Aggregation is a common issue, especially with planar aromatic systems capable of π-π stacking. Here’s how to address it:
Troubleshooting Steps:
Dilution Study: Prepare a series of samples at decreasing concentrations. If aggregation is the cause of broadening, you should observe a significant sharpening of the peaks as the concentration is lowered.[11]
Solvent Choice: The choice of solvent can disrupt intermolecular interactions that lead to aggregation. Solvents that are good hydrogen bond acceptors, like DMSO-d₆ or acetone-d₆, can help to break up aggregates.[10][12]
Variable Temperature NMR: Increasing the temperature can sometimes provide enough thermal energy to break up weak aggregates, leading to sharper signals.[13][14]
Data Comparison: Solvent Properties
Solvent
Dielectric Constant (ε)
Hydrogen Bond Accepting Ability
Common Use
CDCl₃
4.8
Low
General purpose, non-polar compounds
Acetone-d₆
20.7
Moderate
Can disrupt some H-bonding
DMSO-d₆
47.2
High
Excellent for dissolving polar compounds and disrupting H-bonds[10]
Q4: The peak shapes in my spectrum are sensitive to sample preparation. Could pH be the issue?
Yes, for ionizable molecules like 6-hydroxyisoquinoline derivatives, pH can have a dramatic effect on the NMR spectrum.[4][5] The isoquinoline nitrogen can be protonated, and the hydroxyl group can be deprotonated. If your sample exists as a mixture of these forms in intermediate exchange, you will see broad peaks.
Diagnostic Workflow for pH-Related Broadening
Caption: A workflow to diagnose pH-induced NMR peak broadening.
Experimental Protocol: pH Adjustment
For aqueous samples: Prepare your sample in a deuterated buffer solution (e.g., phosphate or acetate buffer in D₂O) at a known pH. This will help to lock the molecule into a single protonation state.
For organic solvents: If you suspect trace acidic or basic impurities are affecting the pH, you can try adding a very small, controlled amount of a weak acid (like a drop of deuterated acetic acid) or a weak base (like a drop of deuterated pyridine) to shift the equilibrium to one dominant species. Be aware that this will also change the chemical shifts.
Q5: I've tried changing concentration and temperature, but some peaks are still broad. What else can I do?
If the common troubleshooting steps have not resolved the issue, consider the possibility of paramagnetic impurities.
Troubleshooting Paramagnetic Impurities:
Paramagnetic species, even at trace levels, can cause significant line broadening.[6] These can be introduced from reagents, catalysts (e.g., palladium or iron), or even from glassware.
Experimental Protocol: Removal of Paramagnetic Metal Ions
A simple method to remove many common paramagnetic metal ions is by precipitation.[15]
Sample Preparation: Dissolve your compound in an appropriate solvent.
Precipitation: Add a small amount of a solution of a chelating agent or a precipitating salt. For example, adding a dilute solution of potassium phosphate (K₃PO₄) can precipitate many divalent and trivalent metal ions.[6]
Centrifugation: Centrifuge the sample to pellet the precipitate.
Filtration: Carefully filter the supernatant into a clean NMR tube through a pipette packed with a small plug of glass wool.
Acquisition: Acquire the NMR spectrum. A significant sharpening of the peaks indicates the presence of paramagnetic impurities in the original sample.
Summary of Troubleshooting Strategies
Issue
Diagnostic Test(s)
Primary Solution(s)
Chemical Exchange
D₂O Shake, Variable Temperature NMR
Change solvent to aprotic, hydrogen-bonding solvent (e.g., DMSO-d₆); Adjust temperature
Aggregation
Dilution Study, Variable Temperature NMR
Decrease sample concentration; Change solvent; Increase temperature
pH Effects
Prepare sample in a buffered solution
Control sample pH with buffers or small amounts of acid/base
Paramagnetic Impurities
Add a chelating agent or precipitating salt
Precipitate and filter to remove metal ions
Poor Shimming
Examine solvent peak shape
Re-shim the spectrometer
References
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
University of Oxford Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
Spyros, A., & Dais, P. (2014). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13637-13673.
Bullock, G. C., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14269–14276.
University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]
Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. Retrieved from [Link]
Liu, G., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894.
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from [Link]
Fitzkee, N. C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 654–666.
LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
Bullock, G. C., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14269-14276.
Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
Malmsten, M., et al. (2022).
Fitzkee, N. C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 654-666.
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Janus-faced role of water in organic synthesis. The Journal of Organic Chemistry, 62(21), 7512-7515.
Figshare. (2023, June 8). Development of NMR tools to investigate aggregation phenomena. Retrieved from [Link]
American Chemical Society. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Chemistry Stack Exchange. (2015, March 7). ¹H NMR Broad peaks. Retrieved from [Link]
Magnetic Resonance in Chemistry. (2024, December 4). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Retrieved from [Link]
University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]
Zhang, Y., et al. (2009).
University of Alberta. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). pH dependence of the ¹H NMR chemical shift. Retrieved from [Link]
University of Calgary. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
Novatia, LLC. (n.d.). Effect of pH on Higher Order Structure Sameness by NMR. Retrieved from [Link]
Scilit. (1997, October 1). ¹H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates. Retrieved from [Link]
National Institutes of Health. (n.d.). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. PMC. Retrieved from [Link]
National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Retrieved from [Link]
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
AIP Publishing. (2010, January 13). An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics. Retrieved from [Link]
Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1984, March). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
Agilent. (n.d.). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Protecting Group Strategies for 6-Hydroxy & Carboxylic Acid Moieties
Case ID: #PG-C6-COOH-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the orthogonal protection of 6-hydroxyl groups (specifically primary, sterically accessible hydroxyls common in carbohydrates like D-glucose or aliphatic chains) and carboxylic acid moieties .
The central challenge in this chemical space is orthogonality : protecting the C6-OH (primary) in the presence of secondary hydroxyls (C2, C3, C4) while simultaneously managing a carboxylic acid that may need to be activated later for coupling.
Module A: The 6-Hydroxy (Primary Alcohol) Shield
The C6-hydroxyl is nucleophilic and sterically accessible. The "Gold Standard" strategy relies on steric differentiation.
Protocol A1: Selective Silylation (TBDMS)
Objective: Protect C6-OH without touching C2/C3/C4 secondary alcohols.
Mechanism: The bulky tert-butyl group on silicon prevents attack on crowded secondary centers.[1]
Heat to 40°C if reaction is sluggish (common for specific conformers).
Quench: Add MeOH to destroy excess TrCl before aqueous workup.
Troubleshooting & FAQs (6-OH)
Q: My acetyl groups migrated during Trityl deprotection. What happened?A: This is "Acyl Migration." When removing the Trityl group with acid (e.g., acetic acid/HBr), the C6-OH becomes free. If a C4-OAc is present, the basic workup or even the acidic conditions can promote a 6-membered transition state migration of the acetyl group from C4 to C6.
Fix: Use a microflow reactor to minimize residence time or use non-aqueous acidic cleavage (e.g.,
in MeOH with UV or mild Lewis acids like ).
Q: I see low selectivity with TBDMS; my secondary alcohols are reacting.A: Your reaction is too "hot."
Fix: Switch the solvent from DMF to DCM/Pyridine . DMF promotes nucleophilicity. DCM is non-polar and increases the steric demand of the transition state, improving selectivity for the primary C6-OH.
Module B: Carboxylic Acid Fortification
Carboxylic acids are often protected as esters.[3][4][5] The choice depends entirely on the deprotection conditions you can tolerate.
Protocol B1: The Allyl Ester (Palladium Orthogonality)
Objective: Protection stable to acid and base; removed by Pd(0).
Reagents: Allyl bromide,
, DMF.
Workflow:
Dissolve Acid in DMF.
Add
(1.5 equiv).
Add Allyl Bromide (1.2 equiv). Stir 2 h.
Deprotection (The "Soft" Nucleophile Method):
Catalyst:
(5 mol%).
Scavenger: Morpholine or N-methylaniline (to trap the
-allyl species).
Note: This is neutral and affects almost no other protecting group.
Protocol B2: The tert-Butyl Ester (Base Stability)
Q: I cannot remove the methyl ester without hydrolyzing my lactone/amide.A: Standard saponification (LiOH/NaOH) is too harsh.
Fix: Use Trimethyltin hydroxide (
) in 1,2-dichloroethane at 80°C. It is highly selective for methyl esters over internal lactones or amides. Alternatively, use pig liver esterase (PLE) for enzymatic cleavage.
Q: My
-chiral center racemized during ester formation.A: You likely activated the acid as an acid chloride or used excessive base.
Fix: Use the Steglich Esterification (DCC/DMAP) at 0°C, or use the Allyl bromide/
method which proceeds via carboxylate attack (), avoiding the oxazolone intermediate that causes racemization.
Visualizing the Logic (Graphviz)
Diagram 1: The 6-Hydroxy Decision Matrix
This flow chart guides the selection of the primary alcohol protecting group based on downstream chemistry.
Caption: Decision matrix for selecting C6-hydroxyl protection based on stability requirements.
Diagram 2: Orthogonal Deprotection Workflow
A standard workflow for a molecule containing both a C6-OH and a COOH.
Caption: Orthogonal deprotection pathways allowing selective access to either moiety.
Comparative Data: Stability Profile
Protecting Group
Type
Stable To (Reagents)
Labile To (Cleavage)
Relative Stability (pH)
TBDMS
Silyl Ether
Base, Reduction, Oxidation
Fluoride (TBAF), Strong Acid
4 – 12
Trityl (Tr)
Bulky Ether
Base, Nucleophiles
Weak Acid (AcOH), Hydrogenolysis
7 – 14
t-Butyl Ester
Ester
Base (OH-), Nucleophiles
Strong Acid (TFA, HCl)
1 – 11
Allyl Ester
Ester
Mild Acid, Mild Base
Pd(0) Catalysis
2 – 12
Methyl Ester
Ester
Acid
Strong Base (Saponification)
1 – 9
References
BenchChem. (2025).[2][6] Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Retrieved from
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference).
Kocienski, P. J. (2005). Protecting Groups. Thieme.
Organic Chemistry Portal. (2025). Allyl Esters - Protection and Deprotection. Retrieved from
ResearchGate. (2025). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. Retrieved from
National Institutes of Health (NIH). (2020). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Ticket ID: #ISOQ-6OH-STERIC
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Challenge
Coupling 6-hydroxyisoquinoline-3-carboxylic acid (6-OH-IQC) presents a "perfect storm" of synthetic challenges. You are likely facing low yields or complete reaction failure due to three converging factors:
Zwitterionic Insolubility: The basic isoquinoline nitrogen (
) and the acidic carboxylic acid form a zwitterion, rendering the molecule insoluble in non-polar coupling solvents (DCM, THF) and sparingly soluble in polar aprotic solvents (DMF, DMSO).
Competitive Nucleophiles: The 6-hydroxyl group is a phenol.[1] Under standard coupling conditions (especially with basic additives like DIPEA/TEA), it becomes a nucleophile, leading to O-acylation oligomers rather than the desired amide.
Steric & Electronic Deactivation: The 3-position is electronically deactivated by the electron-deficient pyridine ring of the isoquinoline. If your amine partner is also sterically hindered, standard carbodiimides (EDC/DCC) will fail.[1][2]
This guide provides a validated workflow to overcome these barriers, moving from substrate preparation to high-energy activation.
Module 1: Pre-Reaction Diagnostics (Start Here)
Before attempting a coupling, you must answer the following diagnostic question. Do not proceed until the answer is "Yes."
Diagnostic Q: Is the 6-Hydroxyl Group Protected?
Status: NO
CRITICAL STOP.
Reasoning: Unprotected 6-OH-IQC acts as a polymerization monomer.[1] The activated carboxylate will react with the phenol of a neighboring molecule. Furthermore, the unprotected zwitterion is insoluble.
Converts acid to Acid Chloride under neutral conditions.[1][6] Highest activation energy.[1]
Acid-Sensitive / Hindered
TFFH / BTFFH
Generates Acid Fluoride .[1][6] High reactivity but more stable to hydrolysis than chlorides.[1]
Module 3: Validated Protocols
Protocol A: The "Sledgehammer" Method (Ghosez’s Reagent)
Best for extreme steric hindrance where HATU/EDC have failed.
Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid directly to the acid chloride in situ under neutral conditions, avoiding the harsh acidity of thionyl chloride (
Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.
Reaction: Allow to warm to RT. If sterics are severe, heat to 50°C (T3P is thermally stable).
Workup: Wash with water, then 0.5M HCl, then brine. T3P byproducts are water-soluble, simplifying purification.[1]
Module 4: Troubleshooting & FAQs
Q1: The reaction turns into a solid gel immediately upon adding reagents. What happened?
A: You likely experienced Zwitterionic Crash-out or Urea Precipitation .[1]
Diagnosis: If using EDC/DCC, the urea byproduct is insoluble.[7] If using unprotected IQC, the zwitterion precipitated.
Fix: Switch to Protocol B (T3P) in 2-MeTHF. T3P byproducts are soluble.[1][8] Ensure the 6-OH is protected to prevent zwitterion formation.[1]
Q2: I see the active ester (intermediate) forming, but it won't convert to product.
A: This is classic steric hindrance. The amine cannot approach the activated carbonyl.[9]
Fix: The active ester (OBt/OAt) is not electrophilic enough. Switch to Protocol A (Ghosez) . The Acid Chloride is significantly smaller and more electrophilic (
is a better leaving group than ), allowing the nucleophile to attack despite steric bulk.[1]
Q3: Can I use HATU?
A: Yes, but with a caveat. HATU is excellent, but for isoquinoline-3-carboxylic acids, the basic nitrogen in the ring can sometimes coordinate with the uronium salt, reducing efficiency. If you use HATU, ensure you use HOAt as an additive to assist trans-acylation.[1]
Visualizing the Workflow
The following diagram illustrates the critical decision logic for this specific substrate.
Caption: Decision matrix for 6-OH-IQC coupling. Protection of the phenol is the non-negotiable first step to prevent polymerization and solubility issues.
T3P Applications: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[8] Organic Process Research & Development, 2016 , 20(2), 140–177. Link[1]
Steric Hindrance Strategies (Acyl Fluorides): Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.[1] Link
Isoquinoline Coupling Challenges: Generally addressed in heterocyclic chemistry texts, specifically regarding zwitterionic solubility issues in The Chemistry of Heterocycles. (See Structure section in PubChem for 6-hydroxyisoquinoline-3-carboxylic acid properties).[1] Link
1H NMR Spectrum Analysis of 6-Hydroxyisoquinoline-3-carboxylic Acid in DMSO-d6: A Comprehensive Comparison Guide
Executive Summary In the development of G protein-coupled receptor (GPCR) modulators and fluorescent ligands, 6-hydroxyisoquinoline-3-carboxylic acid serves as a critical structural scaffold ()[1]. However, the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of G protein-coupled receptor (GPCR) modulators and fluorescent ligands, 6-hydroxyisoquinoline-3-carboxylic acid serves as a critical structural scaffold ()[1]. However, the synthesis of this compound often leaves behind trace starting materials, residual solvents, and inorganic salts that can severely interfere with downstream fluorescence or radioligand binding assays.
This guide objectively compares the analytical profile of a High-Purity Pharmaceutical Grade product against a Standard Commercial Grade alternative. By leveraging high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy in DMSO-d6, we provide drug development professionals with a self-validating framework to assess structural integrity, quantify impurities, and ensure lot-to-lot reproducibility.
Mechanistic Insights: Solvent Selection & Chemical Shift Causality
Why DMSO-d6?
The selection of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) or methanol-d4 (MeOD-d4) is driven by the physicochemical properties of the analyte.
Causality: 6-hydroxyisoquinoline-3-carboxylic acid possesses both a basic isoquinoline nitrogen and an acidic carboxyl group, resulting in a highly polar, potentially zwitterionic network that severely limits solubility in non-polar solvents. DMSO-d6 acts as a strong hydrogen-bond acceptor, efficiently disrupting intermolecular hydrogen bonding to ensure complete dissolution.
Furthermore, unlike protic solvents (MeOD-d4) that rapidly exchange with the hydroxyl and carboxyl protons—completely erasing their signals—DMSO-d6 slows this exchange rate. While trace water can still broaden these peaks, DMSO-d6 provides the most stable environment for observing the intact aromatic core ()[2].
Structural Elucidation Logic
Understanding the 1H NMR spectrum requires mapping the electronic environment of the isoquinoline core. The chemical shifts are dictated by anisotropic ring currents, inductive effects from the heteroatoms, and resonance effects from the substituents:
H-1 (δ 9.32, s): Highly deshielded due to its position between the electronegative nitrogen atom and the aromatic ring, experiencing maximum inductive pull[1].
H-4 (δ 8.66, s): Deshielded by the adjacent electron-withdrawing carboxylic acid group at C-3[1].
H-8 (δ 8.39, d, J = 8.7 Hz): Deshielded by the proximity to the bridgehead and the extended aromatic ring current[1].
H-5 & H-7 (δ 7.55–7.63, m): Relatively shielded compared to the rest of the core. The hydroxyl group at C-6 acts as a strong electron donor via resonance (+R effect), pushing electron density onto the ortho positions (C-5 and C-7)[1].
Logical proton assignment for 6-hydroxyisoquinoline-3-carboxylic acid based on electronic effects.
Comparative Analysis: High-Purity vs. Standard Commercial Grade
When sourcing 6-hydroxyisoquinoline-3-carboxylic acid for sensitive biological assays, the presence of synthetic intermediates—specifically the precursor methyl 6-hydroxyisoquinoline-3-carboxylate—can skew concentration calculations and introduce assay artifacts.
The table below objectively compares the 1H NMR spectral features (400 MHz, DMSO-d6) of a High-Purity Target Product against a Standard Commercial Grade alternative.
Analytical Parameter
High-Purity Product
Standard Commercial Grade
Overall Purity (1H NMR)
> 99.5%
92.0% - 95.0%
H-1 Resonance (9.32 ppm)
Sharp singlet, well-resolved
Broadened singlet (due to trace salts/metals)
H-5 / H-7 Resonance (7.60 ppm)
Distinct multiplet, baseline separation
Obscured by broad water peak or impurities
Methyl Ester Impurity (~3.95 ppm)
Not detected (< 0.1%)
Present (singlet, 3H), ~3-5% integration
Residual EtOAc (4.03, 1.99, 1.17 ppm)
Not detected
Trace peaks present
Water Content (HDO at 3.33 ppm)
Sharp peak, minimal integration
Broad peak, high integration
Downstream Reliability
Consistent GPCR ligand binding
Variable fluorescence/binding artifacts
Impurity Profiling & Causality
Unreacted Methyl Ester: The synthesis of the target compound typically involves the LiOH-mediated hydrolysis of methyl 6-hydroxyisoquinoline-3-carboxylate ()[1]. Incomplete hydrolysis leaves residual ester, which is easily identified by a sharp methoxy singlet at ~3.95 ppm. High-purity grades eliminate this via stringent recrystallization.
Residual Solvents: Standard grades often show trace ethyl acetate (EtOAc) from extraction phases. In DMSO-d6, EtOAc manifests as a quartet at 4.03 ppm, a singlet at 1.99 ppm, and a triplet at 1.17 ppm ()[2].
Moisture Content: DMSO is highly hygroscopic. A broad HDO peak at 3.33 ppm in standard grades indicates poor handling or inadequate drying. High water content not only degrades sample stability but can also artificially broaden the exchangeable -OH and -COOH protons, pushing them into the baseline.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. Every step includes an internal check to verify that the experimental conditions have not compromised the sample.
Step-by-step self-validating workflow for 1H NMR sample preparation and spectral acquisition.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 5.0 to 10.0 mg of 6-hydroxyisoquinoline-3-carboxylic acid into a clean, dry glass vial.
Solvent Addition: Add 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation Check: Ensure the DMSO-d6 ampoule is freshly opened to minimize ambient moisture absorption.
Dissolution: Vortex the mixture for 30 seconds. If the zwitterionic nature of the compound causes slow dissolution, sonicate the vial for 2 minutes at room temperature until the solution is optically clear.
Acquisition Parameters: Transfer the solution to a standard 5 mm NMR tube. Acquire the 1H spectrum at 400 MHz or 600 MHz at 298 K.
Causality for D1 Delay: Set the relaxation delay (D1) to at least 2.0 seconds . Protons in electron-poor environments lacking adjacent protons (like H-1 and H-4) have longer longitudinal relaxation times (T1). A sufficient D1 ensures complete relaxation between pulses, preventing signal saturation and ensuring that integrations accurately reflect the 1:1:1:2 stoichiometric ratio of the aromatic protons.
Spectral Processing: Apply an exponential line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Perform manual phase correction and apply a polynomial baseline correction.
Self-Validation Check: Calibrate the chemical shift axis using the residual DMSO pentet exactly at 2.50 ppm . Verify that the HDO peak is sharp and located near 3.33 ppm ; a broad, shifting water peak indicates excessive moisture that may invalidate the integration of the H-5/H-7 multiplet.
References
Singh, Sameek. (2018). Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors (Doctoral thesis, University of Otago). Retrieved from [Link]
Gottlieb, Hugo E., Kotlyar, Vadim, & Nudelman, Abraham. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from[Link]
FTIR characteristic peaks of carboxylic acid and hydroxyl groups in isoquinolines
An In-Depth Guide to the FTIR Spectroscopy of Carboxylic Acid and Hydroxyl Groups in Isoquinoline Scaffolds Authored by: A Senior Application Scientist For researchers and professionals in drug development and organic ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the FTIR Spectroscopy of Carboxylic Acid and Hydroxyl Groups in Isoquinoline Scaffolds
Authored by: A Senior Application Scientist
For researchers and professionals in drug development and organic chemistry, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation. It provides rapid, non-destructive, and highly specific information about the functional groups present in a molecule. This guide offers an in-depth comparison of the characteristic FTIR absorption peaks for hydroxyl (–OH) and carboxylic acid (–COOH) groups, with a specific focus on their presentation within the isoquinoline framework—a core structure in numerous alkaloids and pharmacologically active compounds.[1][2][3]
We will move beyond a simple recitation of wavenumber ranges to explore the underlying principles that dictate peak position, shape, and intensity. Understanding the influence of factors like hydrogen bonding and electronic conjugation with the isoquinoline ring system is critical for accurate spectral interpretation.
The Foundational Principles: Hydroxyl and Carboxylic Acid Groups
Before examining the isoquinoline context, it is essential to understand the typical FTIR signatures of hydroxyl and carboxylic acid functionalities in simpler organic molecules.
The Hydroxyl (–OH) Group
The hydroxyl group is defined by two primary vibrational modes: the O–H stretch and the C–O stretch.
O–H Stretching Vibration: This is the most prominent and diagnostic peak for alcohols and phenols.[4] Its appearance is profoundly affected by hydrogen bonding.[5]
Free (Non-Hydrogen-Bonded) –OH: In a dilute solution with a non-polar solvent, where molecules are isolated, the O–H stretch appears as a sharp, medium-intensity peak between 3600–3670 cm⁻¹ .[6]
Hydrogen-Bonded –OH: In concentrated samples (pure liquids or solids), intermolecular hydrogen bonding weakens the O–H bond, causing the peak to shift to a lower wavenumber and become intensely broad, typically spanning the 3200–3550 cm⁻¹ region .[6][7] The breadth of the peak arises because the sample contains a population of molecules with varying strengths of hydrogen bonds at any given moment, leading to a wide range of absorption frequencies.[5]
C–O Stretching Vibration: This vibration appears as a strong, sharp peak in the fingerprint region, between 1000–1260 cm⁻¹ , and is also a useful identifier.[4]
The Carboxylic Acid (–COOH) Group
The carboxylic acid functional group presents a unique and highly characteristic set of peaks due to its ability to form strong intermolecular hydrogen-bonded dimers, particularly in the solid state and in concentrated solutions.[8]
O–H Stretching Vibration: This is arguably the most recognizable peak in the FTIR spectrum of a carboxylic acid. It is an extremely broad band that extends from 2500 cm⁻¹ to 3300 cm⁻¹ .[7][9][10] This exceptional broadness is a direct consequence of the very strong hydrogen bonding in the dimeric structure.[8] The band is often so wide that it partially obscures the C–H stretching peaks that appear around 3000 cm⁻¹.[5][11]
C=O (Carbonyl) Stretching Vibration: The carbonyl stretch of a carboxylic acid is a strong, sharp peak. Its position is sensitive to the molecular environment.
Dimeric (Hydrogen-Bonded) State: Most commonly, carboxylic acids exist as dimers, which lowers the carbonyl stretching frequency. This peak appears in the range of 1700–1730 cm⁻¹ .[8]
Monomeric (Free) State: In very dilute solutions in non-polar solvents, the dimeric structure is disrupted, and the C=O stretch shifts to a higher wavenumber, appearing around 1760 cm⁻¹ .[9]
C–O Stretching and O–H Bending: Carboxylic acids also display a C–O stretching vibration between 1210–1320 cm⁻¹ and an out-of-plane O–H bend that appears as a broad peak around 900–960 cm⁻¹ .[8][10]
Comparative Analysis: The Influence of the Isoquinoline Ring
When a hydroxyl or carboxylic acid group is attached to an isoquinoline ring, its electronic environment is altered by the aromatic system. This perturbation is reflected in the FTIR spectrum. Isoquinoline itself is a bicyclic aromatic heterocycle, and its derivatives are a major class of alkaloids.[3][12]
Hydroxylated Isoquinolines (Isoquinolinols)
The behavior of a hydroxyl group on an isoquinoline ring is similar to that of a phenol. The key vibrations will be:
O–H Stretch: A broad band in the 3200–3400 cm⁻¹ range is expected due to strong intermolecular hydrogen bonding, similar to phenols.[4]
C–O Stretch: The C–O stretch will be present in the 1200–1260 cm⁻¹ region.
The primary influence of the isoquinoline ring is electronic. The ring can participate in resonance, which can affect bond strengths, but the most significant spectral feature—the broad O–H stretch—remains the key diagnostic marker.
Isoquinoline Carboxylic Acids
The analysis of an isoquinoline carboxylic acid, such as isoquinoline-1-carboxylic acid, reveals the significant impact of conjugation.[13][14]
O–H Stretch: The characteristic, very broad absorption from 2500–3300 cm⁻¹ remains the primary identifier for the carboxylic acid's hydroxyl component.[9]
C=O (Carbonyl) Stretch: This is where the most notable difference appears. Conjugation of the carbonyl group with the aromatic isoquinoline ring system delocalizes the pi-electrons, which weakens the C=O double bond. This weakening of the bond lowers the energy required to excite its stretching vibration. Consequently, the C=O peak for an aromatic carboxylic acid is shifted to a lower wavenumber compared to its saturated (aliphatic) counterpart. The peak for a conjugated carboxylic acid typically appears in the 1680–1710 cm⁻¹ range.[8][9]
Data Summary: A Comparative Table
The following table summarizes the key FTIR absorption ranges for hydroxyl and carboxylic acid groups, providing a clear comparison between general cases and the specific context of isoquinoline derivatives.
Diagrams are essential for conceptualizing the structural and procedural aspects of FTIR analysis.
Caption: Dimerization of carboxylic acids via intermolecular hydrogen bonds.
Caption: Standard experimental workflow for solid sample analysis by FTIR.
Experimental Protocol: KBr Pellet Preparation for Solid Samples
This protocol describes the potassium bromide (KBr) pellet method, a common and reliable technique for obtaining high-quality FTIR spectra of solid organic compounds like isoquinoline derivatives.[4]
Objective: To prepare a solid sample dispersed in a KBr matrix for analysis by transmission FTIR spectroscopy.
Materials:
Compound of interest (1-2 mg)
Spectroscopic grade KBr, dried (100-200 mg)
Agate mortar and pestle
Pellet die and hydraulic press
FTIR spectrometer
Procedure:
Drying: Gently dry the sample and the KBr powder in an oven to remove any residual moisture. Water has a strong, broad O–H absorption that can interfere with the spectrum.
Grinding: Place approximately 1-2 mg of the solid sample into a clean agate mortar. Grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.
Mixing: Add 100-200 mg of the dried KBr powder to the mortar.[4] Gently mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid overly vigorous grinding at this stage to prevent sample degradation.
Pellet Formation: Transfer the powder mixture into the collar of a clean pellet die. Assemble the die and place it in a hydraulic press.
Pressing: Apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent pellet.
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument.
Analysis: Acquire the infrared spectrum according to the instrument's operating procedure. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.[4]
This self-validating protocol ensures that the sample is properly prepared to yield a high-quality spectrum with minimal scattering and interference, allowing for trustworthy data interpretation.
References
Table of Characteristic IR Absorptions. (n.d.). Retrieved March 5, 2026, from [Link]
Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved March 5, 2026, from [Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved March 5, 2026, from [Link]
FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm À1... (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]
Signal characteristics - shape (video). (n.d.). Khan Academy. Retrieved March 5, 2026, from [Link]
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved March 5, 2026, from [Link]
FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (n.d.). Prime Scholars. Retrieved March 5, 2026, from [Link]
Morita, S., et al. (2008, May 2). Correlation between the Hydrogen-Bond Structures and the C=O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations. The Journal of Physical Chemistry B. Retrieved March 5, 2026, from [Link]
FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved March 5, 2026, from [Link]
Isoquinoline-1-carboxylic acid. (n.d.). PubChem. Retrieved March 5, 2026, from [Link]
Li, Y., et al. (2023, December 18). Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis in Different Years. PMC. Retrieved March 5, 2026, from [Link]
The Isoquinoline Alkaloids. (n.d.). University of Bath's research portal. Retrieved March 5, 2026, from [Link]
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved March 5, 2026, from [Link]
Kanimozhi, R. K., et al. (2020, April 30). Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid. Scilit. Retrieved March 5, 2026, from [Link]
Biosynthesis of isoquinoline alkaloids. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]
Chromatographic Profiling and Retention Time Analysis of 6-Hydroxyisoquinoline-3-carboxylic Acid and Its Synthetic Impurities
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: Context in Pharmaceutical Development 6-Hydroxyisoquinoline-3-carboxylic acid is a critical synthetic intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: Context in Pharmaceutical Development
6-Hydroxyisoquinoline-3-carboxylic acid is a critical synthetic intermediate in the development of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, most notably roxadustat, which is utilized in the treatment of anemia associated with chronic kidney disease 1.
Because this intermediate is synthesized via multi-step pathways involving aromatization and ester hydrolysis, the final isolated material is often accompanied by structurally similar impurities. As a Senior Application Scientist, I have observed that failing to adequately resolve these precursors and byproducts during High-Performance Liquid Chromatography (HPLC) analysis can lead to downstream carryover, ultimately compromising the purity and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison of the retention behavior of 6-hydroxyisoquinoline-3-carboxylic acid against its primary synthetic impurities, supported by mechanistic insights and validated experimental protocols.
Mechanistic Causality of Retention Behavior
To develop a robust separation method, we must first understand the physicochemical properties driving the retention of these molecules on a Reversed-Phase (RP) C18 column.
6-Hydroxyisoquinoline-3-carboxylic acid is an amphoteric molecule, possessing both a basic isoquinoline nitrogen and an acidic carboxylic acid moiety. Its retention time (Rt) and peak shape are highly dependent on the mobile phase pH. By utilizing a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), we suppress the ionization of the carboxylic acid (keeping it in its neutral, more lipophilic state) while fully protonating the basic nitrogen. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing.
When comparing the target intermediate to its impurities, the elution order is dictated by structural variations that alter the molecule's hydrophobicity (LogP) and planar surface area:
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Precursor): This molecule lacks the fully conjugated aromatic system. The sp3 hybridized carbons in the tetrahydro ring increase 3D steric bulk, reducing the planar hydrophobic surface area available to interact with the C18 chains. Furthermore, the secondary amine is highly polar. Consequently, it exhibits the lowest retention and elutes first.
3-Methylisoquinolin-6-ol (Starting Material / Degradant): Lacking the polar carboxylic acid group, this molecule relies on the methyl group at the C-3 position, which increases its relative lipophilicity compared to the target acid 2. It elutes after the target.
Methyl 6-hydroxyisoquinoline-3-carboxylate (Unreacted Intermediate): The conversion of the carboxylic acid to a methyl ester eliminates a strong hydrogen bond donor and masks the ionizable moiety. This drastically increases the molecule's partition coefficient, resulting in the strongest hydrophobic interaction and the latest elution time.
Caption: Synthetic relationship between 6-hydroxyisoquinoline-3-carboxylic acid and its key impurities.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following RP-HPLC methodology is designed as a self-validating system. The protocol incorporates a strict System Suitability Test (SST) gate. If the system fails to resolve the target from its most lipophilic ester impurity with a resolution (Rs) > 2.0, the run is aborted before any analytical samples are injected.
Step-by-Step Methodology
Based on validated literature parameters for isoquinoline derivatives 34, the following method provides optimal separation:
Column Selection: C18 Reversed-Phase Column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade Water containing 0.1% v/v Trifluoroacetic acid (TFA).
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.
System Suitability Testing (SST): Inject a resolution mixture containing 0.1 mg/mL of the target acid and 0.1 mg/mL of the methyl ester impurity.
Acceptance Criteria: Resolution (Rs) ≥ 2.0; Tailing Factor (Tf) for the target peak ≤ 1.5; Theoretical Plates (N) > 2000.
Caption: Self-validating RP-HPLC workflow ensuring system suitability prior to sample analysis.
Comparative Retention Time Data
The table below summarizes the quantitative retention data for the target compound and its associated impurities under the 50-minute gradient method described above. The baseline retention time of 21.68 minutes for the target compound is established by peer-reviewed analytical data 3, with impurity retention times mapped according to their relative polarities and partition coefficients.
Achieving baseline resolution between 6-hydroxyisoquinoline-3-carboxylic acid and its synthetic impurities requires a deep understanding of the functional groups present on the isoquinoline scaffold. By utilizing a low-pH mobile phase to suppress carboxylate ionization and employing a shallow, extended gradient (5-20% B over 50 minutes), analysts can successfully separate the highly polar tetrahydro-precursors from the highly lipophilic esterified byproducts. Implementing the self-validating SST gates outlined in this guide ensures that the chromatographic system is fully optimized before any critical drug development samples are processed.
References
Supporting Information - Rsc.org (Analytical RP-HPLC method details for 6-Hydroxyisoquinoline-3-carboxylic acid and related esters). Royal Society of Chemistry.
Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors (RP-HPLC profiling of isoquinoline derivatives). University of Otago.
3-Methylisoquinolin-6-ol | CAS 696575-22-1 (Chemical properties and oxidation pathways). Benchchem.
Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine (Contextual use of isoquinoline derivatives). PMC / National Institutes of Health.
Structural and Functional Divergence: A Comparative Guide to Tic and 6-Hydroxyisoquinoline-3-Carboxylic Acid in Peptidomimetics
Executive Summary In the rational design of peptidomimetics and small-molecule ligands, the introduction of unnatural cyclic scaffolds is a primary strategy for overcoming the poor bioavailability and conformational flex...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rational design of peptidomimetics and small-molecule ligands, the introduction of unnatural cyclic scaffolds is a primary strategy for overcoming the poor bioavailability and conformational flexibility of native peptides. Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid) and its fully oxidized analog, 6-hydroxyisoquinoline-3-carboxylic acid , represent two distinct evolutionary paths in structural biology. While Tic is heavily utilized to induce steric hindrance and lock peptides into active conformations (acting as a rigidified phenylalanine), 6-hydroxyisoquinoline-3-carboxylic acid sacrifices backbone elongation capabilities to provide absolute planarity and intrinsic fluorescence, acting as a powerful N-terminal cap or fluorescent probe.
This guide objectively compares their chemical topology, functional applications, and experimental handling to assist researchers in selecting the appropriate scaffold for drug development.
Chemical Topology & Mechanistic Causality
Tic: The Conformational Restrictor
Tic is a conformationally constrained analog of phenylalanine (Phe)[1]. Because the aromatic ring is fused to a piperidine ring, the secondary amine is sterically hindered, and the molecule adopts a puckered "half-chair" conformation.
Causality in Design: This puckering restricts the
and dihedral angles of the aromatic side chain. When incorporated into a peptide backbone, Tic forces the local structure into specific regions of the Ramachandran plot, drastically reducing the entropic penalty upon receptor binding. This mechanism is the driving force behind the high potency and selectivity of Tic-containing opioid receptor ligands (e.g., TIPP) and ACE inhibitors like Quinapril[2].
6-Hydroxyisoquinoline-3-Carboxylic Acid: The Fluorescent Cap
Unlike Tic, 6-hydroxyisoquinoline-3-carboxylic acid is fully aromatic[3]. The oxidation of the piperidine ring to a pyridine ring induces two critical functional shifts:
Absolute Planarity: The entire bicyclic system is
hybridized and strictly planar.
Loss of Amine Nucleophilicity: The nitrogen atom is now part of the aromatic
-system. It can no longer act as an amine donor to form an amide bond during standard peptide elongation.
Causality in Design: Because it cannot be incorporated internally within a peptide sequence, it is utilized as an N-terminal capping agent or conjugated via its carboxylic acid. The extended
-conjugation, coupled with the electron-donating 6-hydroxyl group, imparts strong intrinsic fluorescence. This makes it an ideal rigid spacer and fluorescent tag for imaging G-protein-coupled receptors (GPCRs), such as Cannabinoid (CB2R) and Adenosine (A1AR) receptors[4].
Comparative Data Matrix
The following table summarizes the quantitative and qualitative differences between the two scaffolds to guide experimental selection.
Feature
Tic (Tetrahydroisoquinoline-3-carboxylic acid)
6-Hydroxyisoquinoline-3-carboxylic acid
Core Structure
Tetrahydroisoquinoline
Isoquinoline (Fully Aromatic)
Nitrogen Hybridization
(Secondary Amine)
(Aromatic Pyridine-type)
Conformation
Puckered (Half-chair)
Strictly Planar
Amino Acid Mimic
Phenylalanine (Phe)
Tyrosine (Tyr) / Fluorescent Tag
Peptide Chain Position
Internal Residue or N/C-Terminal
Strictly N-Terminal Cap or Side-chain conjugate
Fluorescence
Negligible
Strong (Extended -system)
Primary Application
Opioid/ACE inhibitors, conformational locking
Fluorescent receptor ligands, rigid spacers
Experimental Workflows & Decision Logic
The structural differences between these two compounds dictate entirely different Solid-Phase Peptide Synthesis (SPPS) workflows.
SPPS decision tree for incorporating Tic vs. 6-hydroxyisoquinoline-3-carboxylic acid.
Self-Validating SPPS Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines the divergent handling of both compounds, complete with self-validating analytical checkpoints.
Step 1: Resin Preparation & Deprotection
Swill Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.
Step 2: Divergent Coupling Strategy
For Tic (Internal Elongation): The secondary amine of Tic is highly sterically hindered.
Action: Use 0.4 mmol Fmoc-Tic-OH[5], 0.38 mmol HATU, and 0.8 mmol DIPEA.
Causality: HATU generates a highly reactive HOAt ester, which is mandatory to drive the acylation of the bulky, puckered Tic nitrogen. Allow coupling for 2 hours.
For 6-Hydroxyisoquinoline-3-carboxylic acid (N-Terminal Capping):
Action: Use 0.4 mmol of the acid, 0.4 mmol DIC, and 0.4 mmol Oxyma Pure.
Causality: Because this molecule acts as a cap, standard DIC/Oxyma chemistry is sufficient for coupling its carboxylic acid to the peptide's N-terminus. No Fmoc deprotection is required post-coupling, as the aromatic nitrogen is inert to standard SPPS acylation.
Step 3: Cleavage and Validation
Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Validation Checkpoint 1 (LC-MS): Confirm the mass of the synthesized peptidomimetics. Tic-peptides will show standard UV absorbance at 214/254 nm.
Validation Checkpoint 2 (Fluorescence Assay): For the 6-OH-IsoQ capped peptide, dissolve in PBS (pH 7.4) and analyze via spectrofluorometry. The extended planar aromatic system will exhibit characteristic fluorescence (excitation ~320-340 nm, emission >400 nm), self-validating the successful incorporation of the intact aromatic fluorophore[6].
Receptor Targeting & Signal Modulation
The structural divergence directly dictates the biological applications of these two molecules.
Mechanistic pathways from structural conformation to receptor application.
By understanding the causality between Tic's puckered
-space restriction and 6-OH-IsoQ's planar -conjugation, researchers can precisely engineer peptidomimetics for either high-affinity therapeutic antagonism or advanced in vitro receptor imaging.
References
Zhang, Y., Fang, H., & Xu, W. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Protein and Peptide Science, 11(8), 752-758. Available at:[Link]
University of Otago. (2017). Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors. (Thesis detailing the synthesis and application of 6-hydroxyisoquinoline-3-carboxylic acid derivatives for CB2R and A1AR imaging). Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733174, 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid. Available at:[Link]
Royal Society of Chemistry. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at:[Link]
UV-Vis Absorption Spectra of 6-Hydroxyisoquinoline Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 6-hydroxyisoquinoline (6-HIQ) derivatives, contrasting them with key structural isomers and analogs. It is designed for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 6-hydroxyisoquinoline (6-HIQ) derivatives, contrasting them with key structural isomers and analogs. It is designed for researchers requiring precise spectral characterization for drug development and probe design.
Executive Summary
6-Hydroxyisoquinoline (6-HIQ) represents a distinct class of benzopyridines where the phenolic hydroxyl group is located on the benzenoid ring (position 6) rather than the pyridine ring. This structural feature fundamentally alters its spectral behavior compared to its isomers, such as 1-hydroxyisoquinoline (isocarbostyril).
Unlike 1- or 3-hydroxyisoquinolines, which undergo lactam-lactim tautomerism, 6-HIQ behaves primarily as a pH-sensitive phenol. Its UV-Vis spectrum is characterized by significant solvatochromic and pH-dependent shifts, making it a valuable scaffold for designing environment-sensitive fluorophores and kinase inhibitors. This guide compares 6-HIQ derivatives against 7-Hydroxyisoquinoline (7-HIQ) and 6-Hydroxyquinoline (6-HQ) to isolate the effects of nitrogen positioning and hydroxyl substitution.
Structural Basis of Absorption
The absorption spectrum of 6-HIQ is governed by the
transitions of the naphthalene-like heteroaromatic system, modulated by the auxochromic hydroxyl group.
Chromophore: The isoquinoline ring system.
Auxochrome: The -OH group at C6 donates electron density into the ring via resonance, causing a bathochromic (red) shift relative to unsubstituted isoquinoline.
Electronic State: The nitrogen atom at position 2 acts as an electron sink. In 6-HIQ, the conjugation path from the O-donor to the N-acceptor is "cross-conjugated" compared to the direct conjugation seen in 6-hydroxyquinoline, leading to distinct spectral signatures.
Diagram 1: Protonation States & Equilibria
The following diagram illustrates the pH-dependent species of 6-HIQ compared to the tautomeric 1-HIQ.
Caption: Protonation equilibria of 6-HIQ showing acid-base transitions vs. the tautomerism of 1-HIQ.
Comparative Spectral Analysis
The following data consolidates experimental findings for 6-HIQ derivatives against standard alternatives.
Table 1: Comparative Absorption Maxima (
) and Molar Extinction Coefficients (
)
Compound
Solvent
(nm)
(M⁻¹cm⁻¹)
Key Spectral Feature
6-Hydroxyisoquinoline
Methanol
220, 265, 293, 330 (sh)
~4,500 (at 293)
Distinct vibrational fine structure; blue-shifted vs 6-HQ.
6-Hydroxyisoquinoline
0.1 M NaOH
245, 335
> 6,000
Strong bathochromic shift due to phenolate formation.
6-Hydroxyisoquinoline
0.1 M HCl
232, 310
~5,500
Cationic form; N-protonation stabilizes the excited state.
7-Hydroxyisoquinoline
Methanol
225, 275, 325
~3,800
Red-shifted compared to 6-HIQ due to different resonance stabilization.
6-Hydroxyquinoline
Methanol
230, 280, 340
~4,200
Comparison: Nitrogen position (1 vs 2) causes a ~10-15 nm red shift vs 6-HIQ.
PB-22 (6-HIQ Ester)
Acetonitrile
219, 293
N/A
Esterification of -OH removes the auxochromic push, resembling unsubstituted isoquinoline.
Technical Insights
Positional Isomerism (6-HIQ vs 7-HIQ): 6-HIQ typically absorbs at shorter wavelengths (hypsochromic) than 7-HIQ. This is due to the nodal patterns in the HOMO/LUMO of the isoquinoline ring; the electron density at C6 is less effectively coupled to the nitrogen sink than at C7.
Scaffold Effect (Isoquinoline vs Quinoline): 6-Hydroxyquinoline absorbs at longer wavelengths (~340 nm) than 6-Hydroxyisoquinoline (~293-330 nm). The quinoline system allows for a more extended conjugation pathway (para-like quinoid contribution) which is disrupted in the isoquinoline isomer.
Methanol DMSO), the band red-shifts. This indicates the excited state is more polar than the ground state, a critical factor for probe development.
Experimental Protocol: Precise Determination of
and pKa
To ensure reproducible spectral data, the following self-validating protocol is recommended. This method accounts for the high pH sensitivity of the 6-hydroxyl group.
Caption: Step-by-step spectrophotometric titration workflow for pKa determination.
Step-by-Step Methodology
Stock Preparation: Dissolve 1.45 mg of 6-HIQ (MW ~145.16) in 10 mL methanol to create a 1.0 mM stock. Note: Avoid water for the stock to prevent potential micro-precipitation or pH drift.
Buffer Preparation: Prepare a series of 10 mM buffers ranging from pH 2.0 to 12.0 in 0.5 pH unit increments. Ensure ionic strength is constant (e.g., 0.1 M KCl).
Sample Dilution: Add 30 µL of stock to 2.97 mL of each buffer (Final conc: 10 µM).
Acquisition:
Zero the instrument with the specific buffer used for that sample.
Record spectra from 200 nm to 500 nm.
Validation: Verify the presence of isosbestic points (wavelengths where absorbance is invariant with pH). For 6-HIQ, distinct isosbestic points should appear between the neutral and anionic species transitions. If these points drift, it indicates sample degradation or precipitation.
pKa Calculation: Plot Absorbance at the anionic
(approx. 335 nm) vs. pH. Fit the data to the Henderson-Hasselbalch equation.
References
Dobbie, J. J., & Fox, J. J. (1912).[2] The absorption spectra of quinine, cupreine, 6-methoxyquinoline, and 6-hydroxyquinoline. Journal of the Chemical Society, Transactions.[2] Retrieved from [Link]
Reich, H. J., & Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]
Engevik, K. A., et al. (2023). A High-Throughput Protocol for Measuring Solution pH of Bacterial Cultures Using UV-Vis Absorption Spectrophotometry. STAR Protocols. Retrieved from [Link]
Comparative Crystallographic Analysis of Isoquinoline-3-Carboxylic Acid Derivatives
Executive Summary Isoquinoline-3-carboxylic acid derivatives represent a privileged scaffold in modern medicinal chemistry. Featuring a planar bicyclic aromatic system fused with a carboxylic acid functional group, these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinoline-3-carboxylic acid derivatives represent a privileged scaffold in modern medicinal chemistry. Featuring a planar bicyclic aromatic system fused with a carboxylic acid functional group, these molecules exhibit potent biological activities ranging from epigenetic modulation (e.g., BRD1 inhibition) to hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibition. The most prominent clinical example is Roxadustat , a first-in-class HIF-PH inhibitor used to treat anemia in chronic kidney disease 1.
However, the planar isoquinoline core strongly promotes
stacking, while the carboxylic acid group readily forms robust hydrogen-bonded homomeric dimers. This often results in highly stable, poorly soluble crystal lattices ("brick-dust" molecules). To navigate these developability challenges, rigorous solid-state screening—encompassing polymorphs, hydrates, and co-crystals—is mandatory. This guide objectively compares the crystal structure data of key isoquinoline-3-carboxylic acid derivatives, providing actionable mechanistic insights and validated experimental protocols for solid-state optimization.
Structural Biology & Mechanism of Action
The pharmacological efficacy of isoquinoline-3-carboxylic acids is inextricably linked to their 3D spatial arrangement and coordination chemistry. In the case of Roxadustat, the molecule acts as a 2-oxoglutarate mimetic. The carboxylic acid and the adjacent heteroatoms chelate the active-site iron of the HIF-PH enzyme, preventing the hydroxylation and subsequent proteasomal degradation of the HIF-1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
subunit .
Similarly, fundamental crystallographic studies of the unsubstituted isoquinoline-3-carboxylic acid in complex with the bromodomain-containing protein 1 (BRD1) (PDB ID: 4Z02, resolved at 1.87 Å) demonstrate how the carboxylic acid acts as a critical anchor for hydrogen bonding within the binding pocket 2.
Figure 1: Mechanism of action of Roxadustat via HIF-PH inhibition and HIF-1α stabilization.
Comparative Crystallographic Analysis
To overcome the inherent solubility limitations of the isoquinoline-3-carboxylic acid scaffold, extensive polymorph and co-crystal screening is required. Using Roxadustat as the primary model, several distinct solid-state forms have been isolated and characterized via Powder X-Ray Diffraction (PXRD) 3.
Quantitative Data Summary
The table below objectively compares the crystallographic signatures and physicochemical properties of key Roxadustat polymorphs and co-crystals 34.
Solid Form
Composition / Type
Key PXRD Peaks (2θ ± 0.2°)
Physicochemical Characteristics
Form-γ
Roxadustat Anhydrate
6.56, 7.87, 9.22, 13.15, 18.22
High thermal stability; distinct anhydrate phase formed under anhydrous crystallization conditions.
Form-δ
Roxadustat Hydrate
6.57, 9.21, 18.10, 19.67, 20.86
Hydrated lattice; exhibits superior stability under high relative humidity (RH) environments.
L-Proline Co-crystal
Roxadustat : L-Proline
3.57, 7.15, 10.17, 10.74, 17.94
Enhanced aqueous solubility; driven by synergistic heteromeric hydrogen bonding.
PDB: 4Z02
Isoquinoline-3-carboxylic acid
N/A (Single Crystal, 1.87 Å)
Demonstrates the fundamental binding mode of the core scaffold in epigenetic targets.
Causality in Solid-State Chemistry: Why Co-Crystallization Works
As an Application Scientist, it is vital to understand why the L-Proline co-crystal outperforms the free acid in dissolution assays. The free isoquinoline-3-carboxylic acid derivative forms a tightly packed lattice driven by carboxylic acid homodimers (
motif). By introducing L-Proline—a zwitterionic co-former—we intentionally disrupt these homodimers. The basic nitrogen of the isoquinoline ring and the acidic proton of the carboxylic acid engage in strong, directional heteromeric interactions with the carboxylate and ammonium groups of L-Proline. This lowers the crystal lattice energy relative to the hydration energy, directly causing the observed spike in aqueous solubility 1.
To ensure scientific integrity, any crystallization protocol must act as a self-validating system. The following methodology outlines the generation and characterization of isoquinoline-3-carboxylic acid derivative solid forms (e.g., Roxadustat Form-γ and L-Proline Co-crystal).
Figure 2: Systematic workflow for solid-state screening and structural characterization.
Step-by-Step Protocol
Phase 1: Preparation of the Supersaturated Solution
Solvent Selection: Weigh 500 mg of the highly pure isoquinoline-3-carboxylic acid derivative (API). Dissolve the API in 5.0 mL of formic acid. Causality: Formic acid is chosen because its strong hydrogen-bonding capacity effectively outcompetes and disrupts the API's internal carboxylic acid dimers, ensuring complete dissolution 3.
Heating: Heat the mixture to 60°C under continuous magnetic stirring until a clear solution is achieved.
Phase 2: Co-Crystallization (Optional Path for Co-crystals)
3. Co-former Addition: If targeting the L-Proline co-crystal, add a 1:1 stoichiometric ratio of L-Proline directly to the heated solution. Stir for 30 minutes to allow heteromeric synthon formation in the liquid phase.
Phase 3: Controlled Crystallization & Isolation
4. Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or a non-polar organic solvent, depending on the target polymorph) dropwise to induce supersaturation.
5. Cooling: Cool the reactor linearly to 5°C at a rate of 0.5°C/min. Causality: A slow, controlled cooling rate prevents rapid crash-out, minimizing the risk of amorphous precipitation and ensuring high-quality, defect-free crystal growth.
6. Filtration: Isolate the resulting solids via vacuum filtration. Wash the filter cake with cold anti-solvent to remove residual formic acid and prevent secondary nucleation. Dry under vacuum at 40°C for 12 hours.
Phase 4: Analytical Validation (Self-Validating System)
7. PXRD Validation: Analyze the dried powder using a Cu-K
X-ray diffractometer. Validation Check: The experimental diffractogram must be cross-referenced against the known peaks (e.g., 6.56, 7.87, 9.22 for Form-γ). A perfect match with no extraneous peaks confirms bulk phase purity and validates the crystallization parameters.
8. Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min. TGA will confirm whether the isolated form is an anhydrate (no mass loss before melting) or a hydrate (e.g., Form-).
Conclusion
The solid-state landscape of isoquinoline-3-carboxylic acid derivatives is dictated by the interplay between the planar isoquinoline core and the hydrogen-bonding carboxylic acid moiety. By utilizing advanced crystallographic techniques and strategic co-crystallization (such as the Roxadustat L-Proline system), formulation scientists can successfully engineer the physicochemical properties of these molecules, transforming poorly soluble APIs into viable, highly bioavailable therapeutics.
References
Dr. Reddy's Laboratories. ROXADUSTAT – a multipronged development strategy. Retrieved from:[Link]
ResearchGate. Integrated Computational-Experimental Strategy for Designing Roxadustat Multicomponent Crystals with Enhanced Solubility and Stability. Retrieved from:[Link]
RCSB Protein Data Bank. 4Z02: Crystal structure of BRD1 in complex with Isoquinoline-3-carboxylic acid. Retrieved from:[Link]
Google Patents.WO2019030711A1 - Polymorphs and co-crystals of roxadustat.
Google Patents.US20200247753A1 - Polymorphs and co-crystals of roxadustat.
Bioavailability & Safety Profiling: Isoquinoline vs. Quinoline Carboxylic Acids
[1] Executive Summary The Core Distinction: While Quinoline and Isoquinoline carboxylic acids share identical molecular weights and similar lipophilicity (LogP ~1.8–2.1), their bioavailability profiles diverge radically...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The Core Distinction: While Quinoline and Isoquinoline carboxylic acids share identical molecular weights and similar lipophilicity (LogP ~1.8–2.1), their bioavailability profiles diverge radically due to metabolic safety and ionization dynamics .
Isoquinoline Carboxylic Acids: Exhibit superior metabolic safety.[1] The nitrogen at the 2-position directs metabolism toward benign hydroxylation and N-oxidation, avoiding the formation of reactive intermediates. They are the preferred scaffold for chronic indications requiring high safety margins.[1]
Quinoline Carboxylic Acids: Often demonstrate higher potency but carry a significant genotoxic liability .[1] The nitrogen at the 1-position facilitates CYP450-mediated formation of a reactive 5,6-epoxide, a known hepatocarcinogen.[1] Bioavailability is often limited by high first-pass metabolism unless the 2- or 4-positions are blocked.[1]
Structural & Physicochemical Basis
The bioavailability of these scaffolds is governed by the interplay between the basic nitrogen and the acidic carboxyl group. The position of the nitrogen atom dictates the electronic environment, influencing both pKa (ionization) and metabolic soft spots.
Comparative Physicochemical Profile[1][2]
Feature
Quinoline-COOH
Isoquinoline-COOH
Impact on Bioavailability
N-Position
Position 1 (Benzopyridine)
Position 2 (Benzopyridine)
Isoquinoline N is more accessible, slightly more basic.[1]
Basicity (pKa of N)
~4.94
~5.14 – 5.46
Isoquinoline is more likely to be protonated at intestinal pH (6.5), potentially limiting passive diffusion compared to Quinoline.[1]
Acidity (pKa of COOH)
~2.0 – 4.0
~2.0 – 4.0
Both exist largely as zwitterions or anions at physiological pH, requiring specific transport mechanisms (e.g., MCTs).[1]
LogP (Lipophilicity)
~1.8 – 2.0
~1.8 – 2.1
Similar baseline lipophilicity; permeability differences are driven by ionization state, not hydrophobicity.[1]
Solubility
Moderate
Moderate to High
Isoquinoline salts generally show higher aqueous solubility due to higher basicity.[1]
The Ionization "Trap"
At physiological pH (7.4), both scaffolds exist primarily in anionic or zwitterionic forms.[1]
Quinoline: Lower pKa of the nitrogen means a higher fraction exists as the uncharged (neutral) species at pH 7.4 compared to isoquinoline. Theoretical Advantage: Better passive membrane permeation.[1]
Isoquinoline: Higher pKa means a larger fraction is protonated (cationic/zwitterionic).[1] Theoretical Disadvantage: Reduced passive diffusion, higher reliance on carrier-mediated transport (e.g., OATs, OCTs).[1]
Metabolic Stability & Toxicity (The Critical Differentiator)
This is the most significant factor for drug developers. The metabolic pathways of these isomers are distinct and determine their suitability as drug candidates.[2]
Quinoline: The Epoxide Liability
Quinoline undergoes metabolism via CYP450 enzymes (primarily CYP2A6 and CYP3A4). The lack of steric hindrance at the 5,6-position allows for the formation of Quinoline-5,6-epoxide .
Mechanism: The epoxide is an electrophile that covalently binds to DNA macromolecules.[1][2]
Consequence: Hepatocarcinogenicity and mutagenicity (Ames positive).[1]
Mitigation: Blocking the 5,6-position or using the carboxylic acid to sterically hinder this region is required to improve safety.
Isoquinoline: The Benign Route
Isoquinoline metabolism bypasses the epoxide formation.[1][2]
Mechanism: Metabolism is directed toward N-oxidation or Hydroxylation at the 1-, 4-, or 5-positions.[1]
Consequence: Metabolites are generally non-genotoxic and readily conjugated (glucuronidation) for excretion.[1]
Advantage: Higher "drug-like" safety score for long-term dosing.[1]
Visualization: Metabolic Fate Pathways
Caption: Comparative metabolic pathways. Quinoline metabolism involves a high-risk epoxide intermediate, whereas Isoquinoline follows a benign hydroxylation/conjugation route.[1]
Experimental Validation Protocols
To objectively compare the bioavailability of specific derivatives, the following tiered experimental workflow is recommended.
(pH 6.[1]0) > (pH 7.4): Transport is driven by the neutral species (Passive diffusion).[1] Quinoline derivatives often perform better here due to lower pKa.[1]
If
is low (< cm/s) for both: The carboxylic acid is limiting absorption; prodrug strategy (esterification) is required.[1]
Decision Matrix for Drug Design
When to choose which scaffold?
Caption: Strategic selection guide. Isoquinoline is favored for safety; Quinoline is favored for specific potency requirements if metabolic risks are managed.[1]
References
BenchChem. (2025).[1][6][2][7][8] Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers: Physicochemical Properties. Retrieved from [1]
National Institutes of Health (NIH). (1983).[1] On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities.[2] Carcinogenesis.[1][2] Retrieved from
PeerJ. (2015).[1] The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties.[5] Retrieved from [1]
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1][9] Retrieved from [1]
ResearchGate. (2017).[1] Caco-2 cell permeability assays to measure drug absorption.[1][3][4][5][10] Retrieved from [1]
A Researcher's Guide to Elemental Analysis of C10H7NO3 Compounds: Standards, Methods, and Data
For Researchers, Scientists, and Drug Development Professionals In the precise world of pharmaceutical development and scientific research, the accurate determination of a compound's elemental composition is a non-negoti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and scientific research, the accurate determination of a compound's elemental composition is a non-negotiable cornerstone of quality, safety, and efficacy. For novel organic molecules, such as those with the molecular formula C10H7NO3, this fundamental analysis confirms purity, verifies synthesis, and ensures regulatory compliance. This guide provides an in-depth comparison of the standards, methodologies, and instrumentation critical for the robust elemental analysis of C10H7NO3 compounds, exemplified by Kynurenic acid, a metabolite of tryptophan with significant neuroprotective properties.
The Critical Role of Elemental Analysis in Pharmaceutical R&D
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique at multiple stages of the pharmaceutical pipeline.[1] From the initial validation of raw materials and reagents to the final verification of the active pharmaceutical ingredient (API), accurate elemental composition is essential for:
Purity Assessment: Detecting impurities or inconsistencies in synthesized compounds that could affect the final product's efficacy and safety.[1]
Process Control: Monitoring the consistency of the manufacturing process to ensure batch-to-batch uniformity.[1]
Regulatory Compliance: Providing detailed documentation of the chemical integrity of APIs and excipients to regulatory bodies like the FDA.[1]
The theoretical elemental composition of a C10H7NO3 compound, such as Kynurenic acid, is:
Carbon (C): 63.49%
Hydrogen (H): 3.73%
Nitrogen (N): 7.40%
Oxygen (O): 25.38%
Achieving experimental results within a narrow tolerance of these theoretical values is a key indicator of a highly pure compound.
Core Methodology: Combustion Analysis
The most prevalent method for determining the C, H, and N content in organic compounds is combustion analysis, a technique rooted in the classical Pregl-Dumas method.[2] Modern automated elemental analyzers have refined this process, offering rapid and precise results. The fundamental principle involves the complete combustion of the sample in a high-temperature furnace (typically around 1000°C) in an oxygen-rich environment.[2] This process converts the elements into simple gaseous forms:
Carbon is converted to carbon dioxide (CO2).
Hydrogen is converted to water (H2O).
Nitrogen is converted to nitrogen gas (N2) and its oxides (NOx), which are subsequently reduced to N2.
These combustion products are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).
dot
Caption: Workflow of a modern CHN combustion analyzer.
Comparison of Elemental Analyzer Technologies
Several manufacturers offer high-performance elemental analyzers suitable for pharmaceutical applications. While the core principle of combustion analysis remains the same, variations in furnace design, gas handling, and detector technology can influence performance.
Note: The performance of any elemental analyzer is highly dependent on proper calibration, maintenance, and the use of appropriate certified reference materials.
The Indispensable Role of Certified Reference Materials (CRMs)
The trustworthiness of elemental analysis data hinges on the use of Certified Reference Materials (CRMs). These are highly pure and homogenous substances with well-characterized elemental compositions, used for:
Instrument Calibration: Establishing a reliable correlation between the detector signal and the elemental concentration.
Method Validation: Verifying the accuracy and precision of the analytical method.[6]
Quality Control: Ensuring the ongoing performance of the instrument and the analytical process.[6]
For the analysis of a C10H7NO3 compound, the ideal CRM would be a certified standard of the compound itself. However, specific CRMs for every novel compound are not always available. In such cases, researchers should select a CRM with a similar matrix and elemental composition.
Sources for Certified Reference Materials:
Provider
Relevant Offerings
NIST (National Institute of Standards and Technology)
A wide range of Standard Reference Materials (SRMs) for various organic and inorganic compounds.[7] While a specific SRM for C10H7NO3 may not exist, they offer well-characterized organic compounds that can be used for calibration and validation.[8][9]
LGC Standards
A global leader in reference materials, offering a vast portfolio of CRMs for the pharmaceutical industry, many of which are accredited to ISO 17034.[10][11]
Sigma-Aldrich
Provides a broad range of analytical standards, including certified reference materials for a variety of organic compounds.
dot
Caption: Hierarchy and use of reference materials in elemental analysis.
Experimental Protocol: CHN Analysis of a C10H7NO3 Compound
This protocol outlines the general steps for the elemental analysis of a C10H7NO3 compound using a modern combustion analyzer.
1. Sample Preparation:
Ensure the sample is homogenous and dry.
Accurately weigh approximately 1-3 mg of the C10H7NO3 compound into a tin capsule using a microbalance.
Seal the tin capsule to enclose the sample.
2. Instrument Calibration:
Calibrate the instrument using a suitable CRM, such as Acetanilide or another well-characterized organic nitrogen standard.
Perform a multi-point calibration to ensure linearity over the expected concentration range.
3. Analysis:
Place the encapsulated samples and CRMs into the instrument's autosampler.
Initiate the analysis sequence. The instrument will automatically introduce each sample into the combustion furnace.
The resulting gases (CO2, H2O, N2) are separated and detected.
4. Data Evaluation:
The instrument software will calculate the percentage of C, H, and N in the sample based on the calibration.
Compare the experimental results to the theoretical values for C10H7NO3. For high-purity compounds, results should be within ±0.4% of the theoretical values.[12]
Experimental Data for a C10H7NO3 Compound (Kynurenic Acid Analog):
A study on Kynurenic acid analogs provides an example of elemental analysis data for a compound with a similar structure.[13]
Element
Theoretical %
Found %
Carbon (C)
62.43
62.38
Hydrogen (H)
5.55
5.56
Nitrogen (N)
9.71
9.75
These results demonstrate a close correlation between the theoretical and experimentally determined elemental composition, indicating a high degree of purity for the synthesized compound.
Adherence to International Standards
While no single standard is dedicated to the elemental analysis of all pharmaceutical compounds, several international standards provide a framework for the methodologies and quality assurance practices.
ASTM D5291: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. While specific to petroleum products, the principles of instrumental analysis are broadly applicable.[14]
ISO 17025: General requirements for the competence of testing and calibration laboratories. Adherence to this standard ensures the reliability and accuracy of the analytical results.[11]
ISO 17034: General requirements for the competence of reference material producers. This standard guarantees the quality of the CRMs used for calibration and validation.[11]
In the pharmaceutical industry, method development and validation are also guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.
Conclusion
The elemental analysis of C10H7NO3 compounds is a critical step in their development and characterization. By employing robust combustion analysis techniques, utilizing high-performance elemental analyzers, and adhering to rigorous quality control measures, including the use of appropriate certified reference materials, researchers can ensure the accuracy and reliability of their data. This foundational analysis provides the necessary confidence in the purity and identity of novel compounds, paving the way for further research and development.
References
ASTM E777-23: Standard Test Method for Carbon and Hydrogen in Refuse-Derived Fuel. ASTM International. [Link]
ISO 13536:1995 Soil quality — Determination of the potential cation exchange capacity and exchangeable cations using barium chloride solution buffered at pH = 8,1. International Organization for Standardization. [Link]
Certificate of Certified Reference Material GBW06502.
The Best Elemental Analyzers: A Buyer's Review of Price and Features. LabX. [Link]
Sensitive Detection of Kynurenic Acid from Biological Fluids Using a Flexible Electrochemical Platform Based on Gold Nanoparticles and Reduced Graphene Oxide. MDPI. [Link]
Validating purity of 6-hydroxyisoquinoline-3-carboxylic acid using LC-MS
An in-depth technical comparison guide for validating the purity of 6-hydroxyisoquinoline-3-carboxylic acid, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) versus High-Performance Liquid Chromatography with...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide for validating the purity of 6-hydroxyisoquinoline-3-carboxylic acid, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) versus High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Analytical Challenge: 6-Hydroxyisoquinoline-3-Carboxylic Acid
6-Hydroxyisoquinoline-3-carboxylic acid is a critical intermediate and building block in the synthesis of complex isoquinoline-derived alkaloids and modern therapeutics[1]. Because impurities in early-stage intermediates can propagate through multi-step syntheses—potentially resulting in toxic degradants or compromised active pharmaceutical ingredients (APIs)—rigorous purity validation is non-negotiable[2].
While traditional laboratories often default to HPLC-UV for routine batch release, the demand for trace-level impurity profiling and structural elucidation during process development necessitates highly sensitive, orthogonal techniques like LC-MS and qNMR[3],[4].
Methodological Landscape & Decision Matrix
Selecting the appropriate analytical method depends on the development phase, the availability of reference standards, and the required sensitivity.
LC-MS acts as a two-dimensional separation technique (chromatographic retention time combined with mass-to-charge ratio), allowing for the accurate identification of co-eluting impurities that lack UV chromophores[5].
HPLC-UV is highly robust and cost-effective for bulk purity but relies heavily on the assumption that all impurities share similar UV extinction coefficients to the parent molecule[4],[5].
qNMR provides absolute quantitation without requiring a certified reference standard of the target analyte, leveraging the inherently linear response of NMR signals[6],[7].
Analytical decision matrix for selecting the optimal purity validation method.
Comparative Performance Analysis
The following table summarizes the quantitative and operational performance of each technique for pharmaceutical intermediates[8],[4].
Parameter
LC-MS/MS
HPLC-UV
qNMR
Sensitivity (LOD)
Trace levels (pg/mL to ng/mL)
Moderate (µg/mL)
Low (mg/mL, ~0.1-1% purity limit)
Specificity
Very High (m/z & Retention Time)
Moderate (Retention Time & UV)
High (Chemical Shift)
Reference Standard
Required for absolute quantitation
Required for absolute quantitation
Not Required (Internal calibrant used)
Linearity
Excellent (Requires calibration curve)
Excellent (Requires calibration curve)
Inherently linear response
Primary Application
Trace impurity profiling, structural ID
Routine QC, bulk purity determination
Standard-free absolute purity assessment
Deep Dive: LC-MS Purity Validation Protocol
For 6-hydroxyisoquinoline-3-carboxylic acid, LC-MS is the gold standard for process development. The following protocol is engineered for maximum sensitivity and structural resolution.
Causality Behind Experimental Choices
Solvent Purity: LC-MS grade solvents are mandatory. Trace metal or ionic impurities found in standard HPLC-grade solvents can cause severe ion suppression, form unwanted adducts (e.g., [M+Na]+), and elevate baseline noise in the mass spectrometer[9].
Column Chemistry: A sub-2 µm C18 reversed-phase column provides the high theoretical plate counts necessary to resolve structurally similar isoquinoline isomers[10].
Mobile Phase Additives: 0.1% Formic acid is added to both the aqueous and organic phases. Causality is twofold: it maintains an acidic pH to keep the carboxylic acid moiety protonated (preventing peak tailing), and it provides abundant protons to facilitate highly efficient positive electrospray ionization (ESI+)[1],[10].
Step-by-Step LC-MS Methodology
Sample Preparation: Dissolve the synthesized 6-hydroxyisoquinoline-3-carboxylic acid in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using the initial mobile phase composition to prevent solvent-mismatch peak distortion[10].
Chromatographic Separation:
Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent[10].
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B at 0 min; ramp to 100% B at 8 min; hold at 100% B until 12 min; return to 5% B at 12.1 min and re-equilibrate until 16 min[10].
Flow Rate: 0.5 mL/min.
Mass Spectrometry (ESI+):
Source Parameters: Capillary temperature at 320 °C, source voltage at 3.5 kV[10].
Acquisition Mode: Run a full scan (m/z 100–1000) to detect unknown impurities. Simultaneously, utilize Multiple Reaction Monitoring (MRM) targeting the protonated molecule [M+H]+ at m/z 190.05 for specific quantitation.
Step-by-step LC-MS/MS workflow and ionization pathway for isoquinoline derivatives.
Alternative Purity Validation Protocols
HPLC-UV Methodology (Routine Quality Control)
When the impurity profile is well-characterized and certified reference standards are available, HPLC-UV becomes the most cost-effective method[4].
Protocol: Utilize the same C18 column and gradient conditions as the LC-MS method. However, detection is performed using a Diode-Array Detector (DAD).
Causality: The isoquinoline ring exhibits strong UV absorbance. Monitoring at 254 nm and 320 nm allows for area percent normalization. Note: This method is self-validating only if all degradants possess the same UV extinction coefficient as the parent molecule; otherwise, it only provides relative purity[5].
When a certified reference standard of 6-hydroxyisoquinoline-3-carboxylic acid is unavailable, qNMR is the only method that can provide absolute mass fraction purity[7],[3].
Protocol: Accurately weigh ~15 mg of the sample and a highly pure internal calibrant (e.g., DMSO2 or maleic acid) into a vial. Co-dissolve completely in DMSO-d6[3]. Acquire a 1D 1H NMR spectrum.
Causality: The most critical parameter in qNMR is the relaxation delay (D1). It must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 = 30–60 seconds). Inadequate delay causes incomplete spin relaxation, severely skewing integration accuracy and invalidating the purity calculation[8].
Strategic Recommendations
For the robust validation of 6-hydroxyisoquinoline-3-carboxylic acid, a hybrid analytical strategy is highly recommended. During early-stage synthesis and process optimization, LC-MS must be utilized to map the impurity profile and identify trace degradants that escape UV detection. Once the synthetic route is locked and reference standards are generated (potentially quantified via qNMR ), the laboratory can safely transition to HPLC-UV for routine, cost-effective batch release.
As a Senior Application Scientist, I often see disposal treated as an afterthought—a "bin it and forget it" step. However, with amphoteric heterocycles like 6-Hydroxyisoquinoline-3-carboxylic acid (often a scaffold in HIF prolyl hydroxylase inhibitor research), improper disposal isn't just a compliance risk; it is a chemical compatibility hazard.[1]
This molecule contains both a phenolic hydroxyl group (weakly acidic) and a carboxylic acid (acidic), alongside the isoquinoline nitrogen (weakly basic). This amphoteric nature means it can react unexpectedly if commingled with strong oxidizers or concentrated bases in a waste stream.[3] The following protocol is designed to neutralize that reactivity risk while ensuring strict adherence to environmental safety standards.
Before initiating disposal, you must validate the material's current state.[3] Treat this compound as Hazardous until incineration.
Property
Specification / Hazard Class
Operational Implication
GHS Classification
Irritant (Skin/Eye/Resp); Acute Tox. 4 (Oral)
PPE Mandatory: Nitrile gloves, safety glasses, lab coat.[1] Use a fume hood for dust.[3]
Chemical Nature
Organic Acid / Heterocycle
Segregation: Do NOT mix with Strong Oxidizers (e.g., Nitric Acid) or Strong Bases.[3]
Physical State
Solid (Powder)
Dust Hazard: High surface area increases reactivity.[3]
RCRA Status (US)
Non-Listed (Not P or U listed)
Default: Manage as Non-Regulated Chemical Waste destined for incineration.
Critical Safety Note: While not explicitly P-listed (acutely toxic) by the EPA, uncharacterized pharmaceutical intermediates must be handled with the "Universal Waste" mindset—assuming potential toxicity.[1]
Disposal Workflow: The "Cradle-to-Grave" Path
This workflow ensures that the compound is stabilized immediately upon decision to discard, preventing downstream accidents in the waste accumulation area.[1]
Scenario A: Disposing of Pure Solid (Excess Reagent)
Do NOT dissolve in solvent just to dispose of it.[3] This increases waste volume and flammability hazards.[3]
Step 1: Transfer the solid into a clear, sealable polyethylene bag or a small wide-mouth jar.
Step 3: Place this inner container into the laboratory's Solid Waste Drum (Lab Pack).
Step 4: Log the mass on the drum inventory sheet.[3]
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
Step 1: Check pH.[3] If the solution is highly acidic (pH < 2) or basic (pH > 12.[3]5) due to reagents used, neutralize to pH 5–9.[3]
Why? Extreme pH waste (Code D002) costs significantly more to dispose of and endangers handlers.[3]
Step 2: Segregate into the Organic Waste Carboy .
Compatibility Check: Ensure the carboy does not contain oxidizers.[3]
Step 3: Rinse the original reaction vessel with a compatible solvent (e.g., Methanol/DCM) and add the rinsate to the same carboy.
Visualizing the Decision Logic
The following diagram illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision tree for segregating 6-Hydroxyisoquinoline-3-carboxylic acid waste based on physical state.
Emergency Response: Spills & Exposure
Even with perfect protocols, accidents happen.[3] This self-validating response system minimizes downtime.[1][3]
Spill Cleanup Protocol (Solid)
Isolate: Mark the area.[3] If dust is airborne, evacuate for 15 minutes to allow settling.[3]
PPE Up: Wear double nitrile gloves and an N95 dust mask (or respirator if available).[3]
Contain: Cover the spill with wet paper towels to prevent dust generation.[3]
Tip: Do not dry sweep.[3] This aerosolizes the irritant.[3]
Clean: Scoop up the wet material and place it in a hazardous waste bag.[3]
Wash: Clean the surface with a mild detergent (soap and water) followed by a water rinse. 6-Hydroxyisoquinoline-3-carboxylic acid is likely sparingly soluble in water but soluble in basic solutions; however, simple soap is safer for surface cleaning.[1]
First Aid (Self-Validating Steps)
Skin Contact: Wash with soap and water for 15 minutes.[3][4] Validation: If redness persists >1 hour, seek medical attention.[3]
Eye Contact: Flush for 15 minutes. Validation: Use the emergency eyewash station; do not rely on a sink tap.[3]
Regulatory References & Compliance
This guide aligns with the principles established by the American Chemical Society and US EPA regulations.[3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][5]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][3] (Defines characteristic waste D002 and general listing procedures). [1]
Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard (HCS) 29 CFR 1910.1200.[3][6] (Mandates SDS availability and proper labeling). [1]
Personal protective equipment for handling 6-Hydroxyisoquinoline-3-carboxylic acid
Version 1.2 | Authorized for Research Use Only Executive Summary & Senior Scientist’s Note From the Desk of the Senior Application Scientist: Handling 6-Hydroxyisoquinoline-3-carboxylic acid (CAS: 1346602-80-9 and relate...
Author: BenchChem Technical Support Team. Date: March 2026
Version 1.2 | Authorized for Research Use Only
Executive Summary & Senior Scientist’s Note
From the Desk of the Senior Application Scientist:
Handling 6-Hydroxyisoquinoline-3-carboxylic acid (CAS: 1346602-80-9 and related derivatives) requires a shift in mindset from "routine organic synthesis" to "bioactive scaffold management."
While often classified generically as an irritant, this compound belongs to the isoquinoline class—structures frequently privileged in medicinal chemistry for their ability to bind metal ions (e.g., HIF prolyl hydroxylase inhibition) and intercalate DNA. Because comprehensive toxicological data (REACH dossiers) are often incomplete for specific research-grade intermediates, we apply the Precautionary Principle .
The Core Directive: Treat this substance as a Potent Compound (Occupational Exposure Band 3) until specific IC50/LD50 data proves otherwise. Your primary vector of exposure is inhalation of dust during weighing and dermal absorption when dissolved in polar aprotic solvents (DMSO, DMF).
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. The functional groups (phenol, carboxylic acid, isoquinoline ring) dictate the reactivity and biological interaction.
Hazard Class
GHS Code
Signal Word
Mechanism of Action
Acute Toxicity (Oral)
H302
Warning
Isoquinolines can modulate neurological or enzymatic pathways. Ingestion via hand-to-mouth transfer is a critical risk.
Skin/Eye Irritation
H315 / H319
Warning
The carboxylic acid moiety () and phenolic hydroxyl make this acidic and corrosive to mucous membranes.
STOT - SE
H335
Warning
Highest Risk: Fine electrostatic dust can cause severe respiratory tract irritation and potential sensitization.
Logic Flow: Risk-Based Control Selection
The following decision tree illustrates how we determine the necessary protection level based on the physical state of the compound.
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.
The PPE Matrix: Tiered Protection
Do not rely on a "one size fits all" approach. Select your PPE tier based on the operation.
Tier 1: Standard Operation (Solution Phase)
For handling sealed vials, dilute solutions (<10 mM), or closed-system transfers.
Hand Protection: Nitrile gloves (minimum 4 mil).
Scientist's Insight: Standard nitrile is sufficient for the compound itself, but if dissolved in DMSO or DMF , these solvents permeabilize the skin. If using these solvents, upgrade to Tier 2 gloves .
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
REQUIRED for weighing powder, cleaning spills, or creating stock solutions.
Respiratory (Critical):
Primary: Work inside a certified Chemical Fume Hood .
Secondary (if hood unavailable or cleaning spills): N95 (US) or P2 (EU) Particulate Respirator .
Hand Protection (Double Gloving Protocol):
Inner Layer: 4 mil Nitrile (inspection layer).
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.
Why? This creates a barrier against pinholes and allows you to strip the outer glove immediately upon contamination without exposing skin.
Eye Protection: Chemical Splash Goggles (ventless or indirect vent) to prevent dust entry.
Operational Protocol: The "Closed-Loop" Method
To ensure data integrity and safety, we use a "Closed-Loop" workflow. This prevents the compound from ever entering the general lab environment.
Phase A: Preparation (The Setup)
Static Control: Isoquinolines are often electrostatic. Place an ionizing bar or anti-static gun near the balance if available.
Solvent Staging: Pre-measure your solvent (e.g., DMSO) before opening the compound vial. This minimizes the time the solid is exposed to air.
Lining: Place a disposable absorbent pad (plastic side down) in the fume hood.
Phase B: The Weighing Procedure
Don PPE: Put on Tier 2 PPE (Double gloves, goggles).
Transfer: Move the vial and a pre-tared scintillation vial into the hood.
Weighing:
Open the source vial inside the hood.
Use a disposable spatula. Do not reuse spatulas.
Transfer solid.
Immediately recap the source vial.
Solubilization (The Containment Step):
Add solvent to the weighed solid immediately.
Cap the vial and vortex inside the hood.
Result: The hazard is now contained in liquid, reducing inhalation risk to near zero.
Phase C: Decontamination
Wipe Down: Wipe the exterior of the stock solution vial with a Kimwipe soaked in Ethanol.
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Transport: You may now move the solution to your assay station using Tier 1 PPE.
Figure 2: The "Closed-Loop" workflow to transition from high-risk solid handling to low-risk liquid handling.
Disposal & Emergency Procedures
Waste Stream Segregation
Do not treat this as general trash.
Solid Waste: Contaminated gloves, weigh boats, and spatulas go into Hazardous Solid Waste (Trace Organics) .
Liquid Waste:
If dissolved in DMSO/Organic Solvents: Non-Halogenated Organic Waste .
Note: Although the molecule contains Nitrogen, it is generally compatible with standard organic waste streams unless mixed with strong oxidizers.
Accidental Spills
Solid Spill: Do NOT sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (show the SDS).
References
PubChem. (n.d.). Compound Summary: Isoquinoline-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][1]
European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Isoquinoline derivatives. Retrieved from [Link]